molecular formula C6H3ClFI B039392 4-Chloro-1-fluoro-2-iodobenzene CAS No. 116272-42-5

4-Chloro-1-fluoro-2-iodobenzene

Cat. No.: B039392
CAS No.: 116272-42-5
M. Wt: 256.44 g/mol
InChI Key: CNJQPBYTHITJAO-UHFFFAOYSA-N
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Description

4-Chloro-1-fluoro-2-iodobenzene is a highly valuable and versatile trihalogenated benzene derivative engineered for advanced synthetic chemistry and materials science research. Its structure features three distinct halogens—chloro, fluoro, and iodo—on a single aromatic ring, creating unique electronic properties and regioselective reactivity. The iodine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of complex aryl, alkenyl, and alkynyl substituents at the 2-position. Concurrently, the chlorine and fluorine atoms offer orthogonal sites for further functionalization via nucleophilic aromatic substitution (SNAr), where the fluorine, being a superior leaving group, can be selectively displaced by nucleophiles like amines or alkoxides, leaving the chlorine intact for subsequent modification. This multi-functional scaffold is instrumental in the synthesis of pharmaceutical intermediates, particularly in constructing biaryl systems and functionalized aromatic cores found in active pharmaceutical ingredients (APIs) and agrochemicals. It also serves as a critical precursor in the development of liquid crystals, organic electronic materials, and as a building block in metal-organic frameworks (MOFs). For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJQPBYTHITJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378614
Record name 4-chloro-1-fluoro-2-iodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116272-42-5
Record name 4-chloro-1-fluoro-2-iodobenzene
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Record name 4-chloro-1-fluoro-2-iodobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1-fluoro-2-iodobenzene, a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical structure, properties, and applications, with a focus on its role as a versatile building block in the development of novel pharmaceutical agents.

Chemical Structure and Properties

This compound is a trifunctionalized benzene ring, featuring chloro, fluoro, and iodo substituents. The unique arrangement of these halogens imparts specific reactivity, making it a valuable intermediate in complex synthetic pathways. The iodine atom, in particular, serves as a reactive site for various cross-coupling reactions.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 5-Chloro-2-fluoroiodobenzene[1][2]
CAS Number 116272-42-5[1][2][3]
Molecular Formula C₆H₃ClFI[1][2][3]
Molecular Weight 256.44 g/mol [1][2][3]
Appearance Powder or liquidN/A
Boiling Point 214 °C[1]
Purity ≥97%[1][2]

Synthesis

G Proposed Synthesis Pathway for this compound cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Iodination (Sandmeyer Reaction) A 4-Chloro-2-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C This compound B->C  Potassium Iodide (KI)

Caption: Proposed synthesis via diazotization of 4-chloro-2-fluoroaniline.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not widely reported in available literature. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would exhibit complex splitting patterns in the aromatic region (approx. 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached halogens. Carbon-fluorine coupling would be observable.

  • IR Spectroscopy: Characteristic absorption bands would be present for C-H aromatic stretching, C=C aromatic ring vibrations, and C-Halogen (C-F, C-Cl, C-I) bonds.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 256, corresponding to the molecular weight. The isotopic pattern would be characteristic of a compound containing one chlorine atom (M+2 peak with ~32% intensity of M+).

Table 2: Spectroscopic Data Summary

Analysis TypeExpected Data
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
IR Data not available in searched literature.
MS Data not available in searched literature.

Applications in Drug Development

This compound is a key building block in the synthesis of complex heterocyclic molecules, particularly those investigated as modulators for receptors like the GABA-A receptor. Its utility is prominently demonstrated in Suzuki cross-coupling reactions, where the iodo-group is replaced to form a new carbon-carbon bond.

The following protocol is adapted from patent literature describing the synthesis of imidazopyridazine derivatives.[3][4]

Objective: To synthesize a biphenyl derivative via a palladium-catalyzed Suzuki coupling between a boronic acid derivative and this compound.

Materials:

  • A suitable boronic acid or boronic ester derivative (e.g., (2-(4-ethylsulfonyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane))

  • This compound (CAS 116272-42-5)

  • Sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

G Experimental Workflow for Suzuki Coupling start Start reagents Combine boronic acid derivative, This compound, and Na₂CO₃ in Dioxane/Water start->reagents degas1 Degas the mixture reagents->degas1 catalyst Add Pd(PPh₃)₄ catalyst degas1->catalyst degas2 Degas the mixture twice more catalyst->degas2 heat Heat reaction to 80 °C for 2 hours degas2->heat cool Cool reaction to room temperature heat->cool extract Dilute with Ethyl Acetate and Water (Workup) cool->extract end End (Purification of Product) extract->end

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Procedure:

  • In a reaction vessel, combine the boronic acid derivative (e.g., 5.64 mmol), this compound (1.28 g, 5.00 mmol), and sodium carbonate (1.59 g, 15.00 mmol) in a solvent mixture of dioxane (40 mL) and water (10 mL).[3][4]

  • Degas the resulting mixture to remove dissolved oxygen.[3][4]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (577 mg, 0.50 mmol), to the vessel.[3][4]

  • Degas the mixture two more times to ensure an inert atmosphere.[3][4]

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.[3][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL) for workup and subsequent purification of the desired product.[3]

G Suzuki Coupling Reaction Scheme reactant1 4-Chloro-1-fluoro- 2-iodobenzene product Coupled Biphenyl Product reactant1->product  Pd(PPh₃)₄, Na₂CO₃  Dioxane/Water, 80 °C plus + reactant2 Aryl Boronic Acid (R-B(OH)₂) reactant2->product  Pd(PPh₃)₄, Na₂CO₃  Dioxane/Water, 80 °C

Caption: Logical relationship of the Suzuki coupling reaction.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

References

Synthesis of 4-Chloro-1-fluoro-2-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthesis pathway for 4-chloro-1-fluoro-2-iodobenzene, a halogenated aromatic compound with applications in pharmaceutical and agrochemical research. The primary route involves a two-step, one-pot Sandmeyer-type reaction, commencing with the diazotization of 4-chloro-2-fluoroaniline, followed by the introduction of an iodide source. This document provides a comprehensive, hypothetical experimental protocol, supported by quantitative data and process visualizations, to facilitate its replication in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through the diazotization of 4-chloro-2-fluoroaniline. In this process, the primary aromatic amine is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with an iodide salt, such as potassium iodide, to yield the desired this compound.

Below is a diagram illustrating the logical flow of this synthesis pathway.

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Iodination cluster_product Final Product 4-Chloro-2-fluoroaniline 4-Chloro-2-fluoroaniline Diazonium Salt Formation Diazonium Salt Formation 4-Chloro-2-fluoroaniline->Diazonium Salt Formation NaNO2, H2SO4 0-5 °C Sandmeyer-type Reaction Sandmeyer-type Reaction Diazonium Salt Formation->Sandmeyer-type Reaction KI This compound This compound Sandmeyer-type Reaction->this compound

Caption: Overall synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound. This procedure is based on established methodologies for similar diazotization-iodination reactions.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS Number
4-Chloro-2-fluoroaniline145.5657946-56-2
Sulfuric Acid (98%)98.087664-93-9
Sodium Nitrite69.007632-00-0
Potassium Iodide166.007681-11-0
Diethyl Ether74.1260-29-7
Saturated Sodium Bicarbonate Solution--
Saturated Sodium Thiosulfate Solution--
Anhydrous Magnesium Sulfate120.377487-88-9

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-fluoroaniline (1.0 eq.).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (2.5 eq.) while maintaining the temperature below 10 °C.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline-acid mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Iodination Reaction:

    • In a separate, larger beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.

    • Cool the potassium iodide solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge 4-chloro-2-fluoroaniline and H2SO4 to flask B Cool to 0-5 °C A->B D Add NaNO2 solution dropwise to form diazonium salt B->D C Prepare aqueous NaNO2 solution C->D F Add diazonium salt solution to KI solution D->F E Prepare aqueous KI solution E->F G Stir at room temperature F->G H Extract with diethyl ether G->H I Wash organic layer H->I J Dry over MgSO4 I->J K Concentrate under reduced pressure J->K L Purify by vacuum distillation or column chromatography K->L

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following tables summarize key quantitative data for the starting material and the final product. Please note that the yield for the synthesis of this compound is an estimate based on similar reported reactions and will vary depending on the specific reaction conditions and purification efficiency.

Table 1: Properties of 4-Chloro-2-fluoroaniline (Starting Material)

PropertyValue
CAS Number57946-56-2[1]
Molecular FormulaC₆H₅ClFN[1]
Molar Mass145.56 g/mol [1]
AppearanceLiquid
Density1.311 g/mL at 25 °C
Refractive Indexn20/D 1.56 (lit.)

Table 2: Properties of this compound (Final Product)

PropertyValue
CAS Number116272-42-5[2]
Molecular FormulaC₆H₃ClFI[2]
Molar Mass256.44 g/mol [2]
AppearanceClear colorless to light yellow liquid[3]
Boiling Point219.3 °C at 760 mmHg[3]
Density2.008 g/cm³[3]
Refractive Indexn20/D 1.606 (lit.)[4]
Estimated Yield70-85%

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.62 (dd, J = 8.4, 1.8 Hz, 1H)

  • δ 7.05 (dd, J = 8.4, 4.8 Hz, 1H)

  • δ 6.89 (t, J = 8.4 Hz, 1H)[5]

¹³C NMR (100 MHz, CDCl₃):

IR (liquid film):

  • Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, C-F stretching, C-Cl stretching, and C-I stretching are expected.

Mass Spectrometry (EI):

  • m/z (%): 256 (M⁺, 100), 129 (M⁺ - I, 52.3)[5]

This technical guide provides a comprehensive overview of the synthesis of this compound. Researchers should exercise appropriate safety precautions when handling the reagents and performing the described procedures. The provided protocol serves as a strong foundation for the successful synthesis of this valuable compound.

References

Technical Guide: 4-Chloro-1-fluoro-2-iodobenzene (CAS No. 116272-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-fluoro-2-iodobenzene, a halogenated aromatic compound with significant potential as a building block in organic synthesis. Due to the specific arrangement of its substituents, this molecule offers a versatile platform for the introduction of molecular diversity, particularly in the fields of medicinal chemistry and materials science. This document covers its chemical and physical properties, a probable synthetic route, and its anticipated applications in cross-coupling reactions, supported by generalized experimental protocols.

Introduction

Halogenated benzenes are fundamental intermediates in modern organic synthesis, providing reactive handles for the construction of complex molecular architectures. This compound (also known as 5-Chloro-2-fluoroiodobenzene) is a tri-substituted benzene ring containing three distinct halogen atoms: fluorine, chlorine, and iodine. This unique substitution pattern makes it a highly valuable precursor for sequential and site-selective functionalization.

The presence of fluorine is a common feature in many pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. The chloro and iodo substituents offer differential reactivity in various cross-coupling reactions, with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bond, especially in palladium-catalyzed transformations. This allows for the iodine to be selectively replaced while leaving the chlorine atom intact for subsequent modifications. This guide will delve into the properties, synthesis, and synthetic utility of this versatile building block.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its isomer, 4-Chloro-2-fluoro-1-iodobenzene (CAS 6797-79-1), can provide some context. It is crucial to verify the data for the specific CAS number (116272-42-5) before use.

PropertyValueReference
CAS Number 116272-42-5[1]
Molecular Formula C₆H₃ClFI[1]
Molecular Weight 256.44 g/mol [1]
Appearance Light yellow liquid (Anticipated)
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Refractive Index Data not available

Note: The physical properties of the isomer 4-Chloro-2-fluoro-1-iodobenzene (CAS 6797-79-1) are reported as: Melting Point: 17-19 °C; Boiling Point: 219.3 °C at 760 mmHg; Density: 2.008 g/cm³; Refractive Index: n20/D 1.606.[2] These values are provided for informational purposes only and may not be representative of this compound.

Synthesis

A probable and efficient synthetic route to this compound involves the diazotization of 4-chloro-2-iodoaniline, followed by a Balz-Schiemann reaction or a related fluorination method.

Proposed Synthetic Pathway

The synthesis begins with the commercially available 4-chloro-2-iodoaniline. This aniline derivative is converted to a diazonium salt, which is then subjected to fluorination to yield the final product.

G cluster_0 Synthesis of this compound 4-Chloro-2-iodoaniline 4-Chloro-2-iodoaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Chloro-2-iodoaniline->Diazonium Salt Intermediate 1. NaNO₂, HBF₄ 2. 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound Heat (Balz-Schiemann)

Diagram 1: Proposed synthesis of this compound.
Experimental Protocol (Generalized)

Step 1: Diazotization of 4-Chloro-2-iodoaniline

  • In a suitable reaction vessel, suspend 4-chloro-2-iodoaniline (1.0 eq.) in a solution of tetrafluoroboric acid (HBF₄) at 0-5 °C with constant stirring.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30-60 minutes at low temperature to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate.

Step 2: Balz-Schiemann Reaction

  • Isolate the precipitated diazonium salt by filtration and wash it with cold diethyl ether.

  • Carefully heat the dried diazonium salt in an inert solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and purify the product by distillation under reduced pressure or by column chromatography on silica gel to obtain this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a versatile intermediate in palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization at the C2 position.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of cross-coupling reactions, including but not limited to:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

G cluster_1 Utility in Cross-Coupling Reactions A This compound B Suzuki-Miyaura (R-B(OH)₂) A->B Pd Catalyst, Base C Sonogashira (R-C≡CH) A->C Pd/Cu Catalyst, Base D Heck (R-CH=CH₂) A->D Pd Catalyst, Base E Buchwald-Hartwig (R₂NH) A->E Pd Catalyst, Base F Functionalized Product (C-C bond) B->F G Functionalized Product (C-C bond) C->G H Functionalized Product (C-C bond) D->H I Functionalized Product (C-N bond) E->I

Diagram 2: General workflow for cross-coupling reactions.

Experimental Protocols for Cross-Coupling Reactions (Generalized)

The following are generalized procedures and should be optimized for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Sonogashira Coupling
  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed solvent (e.g., THF or DMF).

  • Reagent Addition: Add a base (e.g., triethylamine or diisopropylamine, 2.0 eq.) and the terminal alkyne (1.2 eq.).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Filter the reaction mixture to remove any solids, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction is quenched, extracted with an organic solvent, washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for the target compound, it is classified as acutely toxic if swallowed and causes serious eye irritation.

Hazard StatementDescription
H301 Toxic if swallowed
H319 Causes serious eye irritation

Note: This safety information is based on available data and may not be exhaustive. Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its unique pattern of halogen substitution allows for selective functionalization, making it an attractive starting material for the synthesis of complex molecules in drug discovery and materials science. The provided synthetic route and generalized protocols for its use in cross-coupling reactions offer a solid foundation for its application in research and development. As with any chemical, proper safety precautions must be observed during its handling and use.

References

Spectroscopic Profile of 4-Chloro-1-fluoro-2-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-1-fluoro-2-iodobenzene (CAS No. 116272-42-5). Due to the limited availability of a complete experimental dataset for this specific molecule, this document combines available experimental data with predicted values derived from analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Chloro-2-fluoro-1-iodobenzene, 5-Chloro-2-fluoroiodobenzene[1]

  • CAS Number: 116272-42-5[1][2]

  • Molecular Formula: C₆H₃ClFI[1][2]

  • Molecular Weight: 256.44 g/mol [1][2]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-37.62dJ(H-3, H-5) = ~2.5
H-57.05ddJ(H-5, H-6) = ~8.5, J(H-5, H-3) = ~2.5
H-66.89tJ(H-6, H-5) = ~8.5, J(H-6, F-1) = ~8.5

Note: Predicted values are based on the ¹H NMR spectrum of 4-Chloro-2-fluoroiodobenzene.[3]

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-F)162.0 (d, ¹J(C-F) = ~250 Hz)
C-2 (C-I)90.0 (d, ²J(C-F) = ~25 Hz)
C-3 (C-H)130.0 (d, ³J(C-F) = ~8 Hz)
C-4 (C-Cl)135.0
C-5 (C-H)128.0 (d, ⁴J(C-F) = ~3 Hz)
C-6 (C-H)115.0 (d, ²J(C-F) = ~22 Hz)
¹⁹F NMR Spectroscopy

Table 3: Predicted ¹⁹F NMR Chemical Shift

NucleusPredicted Chemical Shift (δ, ppm) vs. CFCl₃
F-1-110 to -120

Note: The predicted chemical shift is based on the analysis of similar fluoroaromatic compounds.[5][6][7] The exact chemical shift is influenced by the solvent and other substituents on the aromatic ring.[6][7]

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Relative Intensity (%)Assignment
256100[M]⁺ (Molecular Ion)
129High[M - I]⁺
94Moderate[M - I - Cl]⁺

Note: The predicted fragmentation pattern is based on the GC-MS data of the isomeric 1-chloro-2-fluoro-4-iodobenzene and common fragmentation pathways of halogenated aromatic compounds.[8] The molecular ion peak is expected to be the base peak.

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
1250-1150StrongC-F stretch
1100-1000StrongC-Cl stretch
850-750StrongC-H out-of-plane bend
700-500MediumC-I stretch

Note: Predicted absorption bands are based on characteristic vibrational frequencies for halogenated aromatic compounds.[9]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[10]

  • ¹H NMR: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR: The spectrum is typically acquired on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence.[11] A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[12]

  • ¹⁹F NMR: The spectrum is acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.[13]

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio.

Infrared (IR) Spectroscopy

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.[14] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[15] Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[14]

Plausible Synthetic Pathway

A likely synthetic route to this compound involves a Sandmeyer-type reaction starting from a corresponding aniline derivative. This is a well-established method for the introduction of halogens onto an aromatic ring.

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Iodination (Sandmeyer Reaction) start 3-Chloro-4-fluoroaniline reagents1 NaNO₂, HCl 0-5 °C intermediate Diazonium Salt Intermediate reagents1->intermediate Forms reagents2 KI product This compound reagents2->product Yields

Caption: Plausible synthesis of this compound.

Spectroscopic Analysis Workflow

The general workflow for the analysis of spectroscopic data involves several key steps from data acquisition to structural elucidation.

Spectroscopic_Analysis_Workflow sample_prep Sample Preparation (Dissolution/Mulling) data_acq Data Acquisition (NMR, MS, IR) sample_prep->data_acq data_proc Data Processing (Fourier Transform, Baseline Correction) data_acq->data_proc spectral_analysis Spectral Analysis (Peak Picking, Integration) data_proc->spectral_analysis structure_elucidation Structural Elucidation spectral_analysis->structure_elucidation reporting Reporting and Archiving structure_elucidation->reporting

Caption: General workflow for spectroscopic data analysis.

References

The Synthetic Versatility of 4-Chloro-1-fluoro-2-iodobenzene: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

4-Chloro-1-fluoro-2-iodobenzene is a halogenated aromatic compound of significant interest in modern organic synthesis.[1] Its utility as a versatile building block stems from the differential reactivity of its three distinct halogen substituents—iodine, chlorine, and fluorine. This unique structural feature allows for selective, sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications.[1][2][3][4] The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability and bioavailability.[1][4]

This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its proper handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 116272-42-5[5]
Molecular Formula C₆H₃ClFI[5][6]
Molecular Weight 256.44 g/mol [5][6]
Boiling Point 217 °C (lit.)[7]
Density 1.98 g/mL at 25 °C (lit.)[7]
Refractive Index n20/D 1.606 (lit.)[7]
Flash Point 110 °C (closed cup)[7]
Appearance Clear colourless to light yellow liquid[8]

Table 2: Spectroscopic Data Summary

SpectroscopyDataReference
¹H NMR Spectrum available in CDCl₃[9]
Mass Spectrometry NIST Number: 340413; Major Peaks (m/z): 129, 131, 256[6]
IR Spectra Vapor phase IR spectra available[6]

Core Reactivity Profile: A Tale of Three Halogens

The synthetic utility of this compound is dictated by the predictable reactivity hierarchy of its halogen substituents in palladium-catalyzed cross-coupling reactions: I > Br ~ OTf > Cl .[10] The fluorine atom is generally unreactive under these conditions. This allows for the iodine atom to be selectively targeted, leaving the chlorine and fluorine atoms intact for subsequent transformations or as permanent structural elements.

G

Reactions at the Iodine Position

The carbon-iodine bond is the most labile and serves as the primary site for functionalization.[10] Its high reactivity makes it an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions.

This palladium-catalyzed reaction couples the aryl iodide with a boronic acid or ester, forming a C(sp²)-C(sp²) bond. It is a cornerstone of modern organic synthesis for creating biaryl structures.[4][11]

// Reactants and Products aryl_iodide [label="Ar-I", shape=invhouse]; boronic_acid [label="R-B(OH)₂", shape=invhouse]; base [label="Base (e.g., K₂CO₃)", shape=invhouse, style=dashed]; product [label="Ar-R", shape=house];

// Cycle pd0 -> pd2_aryl [label=" Oxidative\n Addition"]; aryl_iodide -> pd2_aryl; pd2_aryl -> pd2_alkoxide [label=" Ligand\n Exchange"]; base -> pd2_alkoxide; pd2_alkoxide -> pd2_biaryl [label=" Transmetalation"]; boronic_acid -> pd2_biaryl; pd2_biaryl -> pd0 [label=" Reductive\n Elimination"]; pd2_biaryl -> product; } caption: "Catalytic cycle for the Suzuki-Miyaura coupling reaction."

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[12] This reaction is invaluable for synthesizing substituted alkynes, which are precursors to many complex molecules and materials.[12][13]

Sonogashira_Cycle

This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a base.[14][15][16] It is one of the most powerful methods for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.[17]

// Reactants and Products aryl_iodide [label="Ar-I", shape=invhouse]; amine [label="HNR'R''", shape=invhouse]; base [label="Base", shape=invhouse, style=dashed]; product [label="Ar-NR'R''", shape=house];

// Cycle pd0 -> pd2_aryl [label=" Oxidative\n Addition"]; aryl_iodide -> pd2_aryl; pd2_aryl -> pd2_amido [label=" Amine\n Coordination"]; amine -> pd2_amido; pd2_amido -> pd2_amido_neutral [label=" Deprotonation"]; base -> pd2_amido; pd2_amido_neutral -> pd0 [label=" Reductive\n Elimination"]; pd2_amido_neutral -> product; } caption: "Catalytic cycle for the Buchwald-Hartwig amination."

The aryl iodide can react with magnesium metal to form a Grignard reagent (ArMgI).[18][19] This transforms the electrophilic aryl carbon into a potent nucleophile, which can then react with a wide range of electrophiles like aldehydes, ketones, and carbon dioxide.[19][20][21] This reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and react readily with water.[18][21]

Grignard_Formation ArylIodide 4-Cl,1-F-Ph-I Grignard 4-Cl,1-F-Ph-MgI ArylIodide->Grignard Magnesium Mg Metal Magnesium->Grignard Oxidative Insertion Solvent Anhydrous Ether (e.g., THF, Et₂O) Grignard->Solvent Solvation/ Stabilization

Reactions at the Chlorine Position

The carbon-chlorine bond is significantly less reactive than the carbon-iodine bond in palladium-catalyzed cross-couplings.[10] This allows for the selective functionalization of the iodo-position. However, the chloro-substituent can be engaged in a subsequent coupling reaction under more forcing conditions or by using specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[10] This enables iterative, site-selective diversification of the aromatic scaffold.

The Fluorine Substituent

The carbon-fluorine bond is the strongest carbon-halogen bond and is typically inert to the conditions used for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[22][23] This stability is a key advantage, as the fluorine atom can be carried through a multi-step synthesis to be present in the final product.

Experimental Protocols & Quantitative Data

The following sections provide generalized experimental protocols for the key reactions discussed. These are intended as a starting point and may require optimization based on the specific substrate and desired scale.

Suzuki-Miyaura Coupling Protocol

Table 3: Representative Suzuki-Miyaura Reaction Yields

Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃KFTHFHigh Yield
2,4,6-trimethylphenylboronic acidPd(OAc)₂ / PPh₃KFTHFHigh Yield

Note: Yields are generalized from similar reactions reported in the literature.[11]

Methodology:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv.), and a phosphine ligand like PPh₃ (0.21 equiv.).

  • Add the base (e.g., KF, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.) and the solvent (e.g., THF, Dioxane/H₂O, or Toluene).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

Table 4: Representative Sonogashira Reaction Yields

AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFGood to Excellent
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineTolueneGood to Excellent

Note: Yields are generalized based on standard Sonogashira conditions.[12][24]

Methodology:

  • To a flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Add the solvent (e.g., THF or Toluene) and a suitable base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol

Table 5: Representative Buchwald-Hartwig Amination Yields

AminePd Catalyst / LigandBaseSolventYield (%)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene80-95
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane85-98

Note: Yields are generalized based on standard Buchwald-Hartwig conditions.[14][25][26]

Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Add the anhydrous solvent (e.g., Toluene or Dioxane).

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction for completion.

  • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via flash chromatography.

Safety Information

This compound is a chemical that requires careful handling. It is classified as an irritant.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280).[6][7]

  • Personal Protective Equipment (PPE): Use of eyeshields, gloves, and a suitable respirator is recommended.[7]

  • Storage: Keep in a dark place, sealed in a dry, room temperature environment. The compound can be light-sensitive.[8]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. The distinct reactivity of its three halogen atoms, particularly the high reactivity of the iodine in palladium-catalyzed cross-coupling reactions, allows for its selective and sequential functionalization. This enables the efficient construction of complex molecular architectures relevant to the pharmaceutical and material science industries. A thorough understanding of its reactivity profile, combined with established experimental protocols, empowers chemists to leverage this unique intermediate for the development of novel and valuable compounds.

References

A Technical Guide to 4-Chloro-1-fluoro-2-iodobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of a versatile halogenated building block in modern chemistry.

This technical guide provides a comprehensive overview of 4-Chloro-1-fluoro-2-iodobenzene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on suppliers, experimental protocols, and potential applications of this versatile compound.

Introduction

This compound (CAS No. 116272-42-5) is a polysubstituted aromatic compound featuring three different halogen atoms—chlorine, fluorine, and iodine—on a benzene ring. This unique substitution pattern imparts distinct reactivity to each position, making it a valuable building block for the selective introduction of various functionalities in complex molecule synthesis. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, while the iodo- and chloro-substituents serve as versatile handles for a range of cross-coupling reactions.[1][2][3]

Commercial Availability and Properties

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. The compound is generally available in quantities ranging from grams to kilograms. Below is a summary of typical product specifications from various suppliers.

Table 1: Representative Suppliers and Product Specifications for this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Amadis Chemical116272-42-5C6H3ClFI256.4497%
ChemScene116272-42-5C6H3ClFI256.44≥98%
Santa Cruz Biotechnology116272-42-5C6H3ClFI256.44Not Specified
Capot Chemical116272-42-5C6H3ClFI256.44Not Specified

Table 2: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Chloro-2-fluoro-1-iodobenzene
CAS Number 116272-42-56797-79-1
Molecular Weight ( g/mol ) 256.44[4][5]256.44[6]
Boiling Point (°C) 226.3 at 760 mmHg[7]217[8]
Density (g/cm³) 2.008[7]1.98 at 25 °C[8]
Refractive Index 1.606[7]1.606[8]
Melting Point (°C) Not Available17-19[8]

Synthesis and Purification

Proposed Synthesis via Sandmeyer Reaction

The synthesis of this compound can be conceptually broken down into two main steps: the diazotization of 4-chloro-2-fluoroaniline and the subsequent Sandmeyer reaction with potassium iodide.

G cluster_synthesis Proposed Synthesis of this compound 4-Chloro-2-fluoroaniline 4-Chloro-2-fluoroaniline Diazonium_Salt Aryl Diazonium Salt Intermediate 4-Chloro-2-fluoroaniline->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C Product This compound Diazonium_Salt->Product KI, CuI (cat.)

A proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Diazotization:

    • Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[12][13]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.[14][15]

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of potassium iodide (1.2 eq) and a catalytic amount of copper(I) iodide in water.[9]

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with aqueous sodium thiosulfate to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[4][16][17] The purity of the final product should be assessed by analytical techniques such as GC-MS and NMR.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of halogenated aromatic compounds and confirming their molecular weight.[18][19][20][21][22]

Typical GC-MS Protocol:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250-300 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 300 °C) is used to separate the components.

  • MS Detector: Electron impact (EI) ionization at 70 eV.

  • Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (256.44 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[23][24][25][26][27] Due to the presence of fluorine, ¹⁹F NMR can also be a useful characterization technique.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the halogen substituents allows for selective transformations. The carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed reactions, followed by the carbon-chlorine bond.[7][28]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6][28][29] Aryl iodides are particularly reactive substrates for this transformation.

G cluster_sonogashira Sonogashira Coupling Workflow Reactants This compound + Terminal Alkyne Reaction Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI co-catalyst Amine Base (e.g., Et3N) Solvent (e.g., THF) Reactants->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

A general experimental workflow for a Sonogashira coupling reaction.

General Experimental Protocol for Sonogashira Coupling:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (0.05-0.1 eq).[29]

  • Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[30][31][32][33][34]

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Boronic R-B(OR)2 Boronic->Transmetalation Base Base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

Halogen atoms play a crucial role in modern medicinal chemistry. The introduction of halogens into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.[1][2][8][35] Chlorine and fluorine are among the most common halogens found in approved drugs. The presence of a fluorine atom can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable interactions with the target protein, and improve membrane permeability.[2] The chlorine atom can also contribute to binding affinity and modulate the electronic properties of the molecule. The ability to selectively introduce these halogens, as offered by building blocks like this compound, is therefore highly valuable in the drug discovery process.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique pattern of halogen substitution allows for selective functionalization through a variety of cross-coupling reactions. This guide has provided an overview of its properties, suppliers, a plausible synthetic route, and key applications, offering a valuable resource for scientists and researchers working at the forefront of chemical synthesis and drug discovery.

References

A Technical Guide to 4-Chloro-1-fluoro-2-iodobenzene for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Chloro-1-fluoro-2-iodobenzene, a key halogenated aromatic intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. This document details its commercial availability, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility in modern synthetic chemistry.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with detailed specifications available from the respective vendors. A summary of its key physicochemical properties is provided below, facilitating its use in experimental design and chemical process development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 116272-42-5[1][2]
Molecular Formula C₆H₃ClFI[1][2]
Molecular Weight 256.44 g/mol [1][2]
Appearance White or colorless to yellow to orange powder to lump to clear liquid[3]
Melting Point 18 °C[3]
Boiling Point 206 °C[3]
Density 2.01 g/mL[3]
Refractive Index (n20D) 1.6[3]
Purity ≥98% (GC) is commonly available[1][3]
Storage Conditions Store at room temperature, protected from light.[1]

Table 2: Commercial Supplier Information for this compound

SupplierPurityAvailable Quantities
ChemScene≥98%Inquire for details
Santa Cruz BiotechnologyInquire for detailsInquire for details
Chem-Impex≥98% (GC)5g, 25g, Bulk
Alfa Chemistry96%Inquire for details
Matrix ScientificInquire for details25g, 100g

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, which involves the diazotization of the corresponding aniline precursor, 4-chloro-2-fluoroaniline, followed by iodination.[4][5] This method is a staple in aromatic chemistry for the introduction of a halide at a specific position on an aromatic ring.

Detailed Protocol: Diazotization and Iodination of 4-chloro-2-fluoroaniline

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-chloro-2-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Water (H₂O)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 4-chloro-2-fluoroaniline.

    • Slowly add concentrated hydrochloric acid with stirring, maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

    • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension, ensuring the temperature remains between 0-5 °C. The addition should be slow enough to control the exothermic reaction and prevent the decomposition of the diazonium salt.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether.

    • Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to remove any unreacted iodine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its utility stems from the differential reactivity of its halogen substituents, allowing for selective transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The iodo group of this compound is highly reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, making it an excellent substrate for the introduction of aryl or heteroaryl groups.[6] This reaction is a cornerstone of modern drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product 4-Chloro-2-fluoro-1,1'-biphenyl Derivative reagent1->product Suzuki-Miyaura Coupling reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product Bioactive_Molecule_Synthesis cluster_sm_reaction Suzuki-Miyaura Coupling start This compound intermediate Key Biaryl Intermediate start->intermediate boronic_acid Heterocyclic Boronic Acid boronic_acid->intermediate final_product Bioactive Compound (e.g., Kinase Inhibitor) intermediate->final_product Further Synthetic Steps pd_catalyst Pd(PPh₃)₄ pd_catalyst->intermediate na2co3 Na₂CO₃ na2co3->intermediate dme_water DME/H₂O dme_water->intermediate

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-1-fluoro-2-iodobenzene (CAS No. 116272-42-5), a key halogenated aromatic intermediate used in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Adherence to the protocols and safety measures outlined in this document is critical for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a versatile chemical building block whose physical properties necessitate careful handling.[1][2] It is a light-sensitive and hygroscopic compound.[3][4] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 116272-42-5[3][5][6]
Molecular Formula C₆H₃ClFI[3][5][6]
Molecular Weight 256.44 g/mol [3][5][6]
Synonyms 5-Chloro-2-fluoroiodobenzene[3][5]
Appearance White or colorless to yellow/orange powder, lump, or clear liquid[1][4]
Melting Point 17-19 °C[1][4]
Boiling Point ~206-219 °C at 760 mmHg[1][4]
Density ~2.0 g/mL at 25 °C[4]
Flash Point ~86.5-110 °C (closed cup)[4]
Refractive Index n20/D 1.606[4]
Sensitivity Light sensitive, Hygroscopic[3][4]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] It is acutely toxic if ingested and causes serious irritation to the eyes.[3] The primary hazards are summarized in the following table.

Hazard ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, Oral H301Toxic if swallowedGHS06 (Skull & Crossbones)Danger
Serious Eye Irritation H319Causes serious eye irritationGHS06 (Skull & Crossbones)Danger

Note: A structural isomer, 4-Chloro-2-fluoro-1-iodobenzene (CAS 6797-79-1), is classified as a skin and respiratory irritant (H315, H335).[7][8] Users should handle this compound with the assumption that it may carry similar irritant properties.

Precautionary Statements:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to mitigate the risks associated with this chemical.

Engineering Controls: Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[9]

Handling Procedures:

  • Avoid all contact with skin and eyes.[3]

  • Avoid the formation and inhalation of dust or aerosols.[3]

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Keep away from heat, sparks, and open flames.[10]

  • Use non-sparking tools and take precautionary measures against static discharge.[8][10]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[3][10]

  • Keep containers tightly closed to prevent moisture absorption as the material is hygroscopic.[3]

  • Store under an inert gas atmosphere.[3]

  • Protect from light.[4]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following diagram outlines the logic for selecting adequate protection when handling this compound.

PPE_Selection start Handling this compound eye_protection Eye/Face Protection start->eye_protection skin_protection Skin Protection start->skin_protection resp_protection Respiratory Protection start->resp_protection goggles Chemical safety glasses with side-shields (EN166) eye_protection->goggles gloves Inspect compatible chemical-resistant gloves (e.g., Nitrile) prior to use. Use proper removal technique. skin_protection->gloves clothing Impervious laboratory coat or coveralls. skin_protection->clothing resp_check Is ventilation inadequate or is dust/aerosol formation likely? resp_protection->resp_check no_resp Not required if handled in a fume hood. resp_check->no_resp No yes_resp Use approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2). resp_check->yes_resp Yes

Caption: Logical workflow for selecting Personal Protective Equipment (PPE).

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is required. Always show the Safety Data Sheet (SDS) to responding medical personnel.[3]

First Aid Measures:

Exposure RouteFirst Aid ProtocolSource(s)
Ingestion Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3]
Eye Contact Immediately rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]
Skin Contact Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[3]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[3]

Spill Response Protocol: In case of an accidental release, follow a structured response plan to ensure safety and proper cleanup.

Spill_Response spill Spill Detected evacuate Evacuate non-essential personnel and ensure area is ventilated. spill->evacuate ppe Don appropriate PPE (respirator, gloves, eye protection, protective clothing). evacuate->ppe contain Contain the spill. Prevent entry into drains. ppe->contain cleanup For Solids: Sweep up and shovel. For Liquids: Absorb with inert material (sand, vermiculite). contain->cleanup collect Collect material in suitable, labeled, closed containers for disposal. cleanup->collect decon Decontaminate the area and all equipment used. collect->decon end Dispose of waste through a licensed disposal service. decon->end

Caption: General workflow for responding to a chemical spill.

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Hazardous Combustion Products: Combustion may produce toxic fumes including carbon monoxide, carbon dioxide, hydrogen halides (HF, HCl), and hydrogen iodide.[11][12][13]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

Disposal Considerations

Waste material and contaminated packaging must be handled as hazardous waste.

  • Product Disposal: The product should be offered to a licensed professional waste disposal service.[3] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[3]

Representative Experimental Protocol

This compound is a common building block in cross-coupling reactions. The following is a representative, generalized protocol for its use in a Suzuki-Miyaura coupling reaction. This protocol is for illustrative purposes only. All procedures must be subjected to a thorough, site-specific risk assessment and adapted by qualified personnel.

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene/Ethanol mixture)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert gas supply (Nitrogen or Argon)

Experiment_Workflow start Start: Assemble & Purge setup Assemble oven-dried glassware (Schlenk flask, condenser). Purge with inert gas. start->setup charge Charge Reagents (under inert atmosphere) setup->charge reagents_list 1. This compound 2. Arylboronic Acid 3. Base (K₂CO₃) 4. Pd Catalyst charge->reagents_list solvent Add anhydrous solvent via syringe. charge->solvent react Heat reaction mixture to reflux under inert gas and monitor by TLC/GC-MS. solvent->react workup Cool to RT. Quench reaction. Perform aqueous workup & extract with organic solvent. react->workup purify Dry organic layer, concentrate, and purify product via column chromatography. workup->purify end Characterize final product purify->end

References

Solubility of 4-Chloro-1-fluoro-2-iodobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-1-fluoro-2-iodobenzene, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Additionally, it outlines the theoretical principles governing the solubility of halogenated aromatic compounds and provides a framework for the systematic collection and presentation of solubility data.

Theoretical Background

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a substituted halobenzene with a complex polarity profile. The presence of three different halogen atoms (Chlorine, Fluorine, and Iodine) on the benzene ring introduces various electronic effects and intermolecular forces that influence its interaction with solvent molecules.

Key factors influencing the solubility of this compound include:

  • Van der Waals Forces: As a relatively large and electron-rich molecule, London dispersion forces are significant. Solvents that can effectively interact through these forces are likely to be better solvents.

  • Dipole-Dipole Interactions: The varying electronegativity of the halogens creates a net dipole moment in the molecule, allowing for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: this compound is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor due to the lone pairs of electrons on the halogen atoms. Its solubility will be limited in protic solvents where strong solvent-solvent hydrogen bonding networks would need to be disrupted.

Predicting the exact solubility in a given organic solvent without experimental data is challenging. Therefore, empirical determination is crucial for accurate formulation and process development.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Toluene
User-defined solvent 1
User-defined solvent 2

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method will depend on the available equipment and the desired accuracy.

Shake-Flask Method with Gravimetric Analysis

This is a widely used and reliable method for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled (to the experimental temperature) glass syringe.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The filter should also be at the experimental temperature.

  • Gravimetric Determination:

    • Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.

    • The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility in g/100 mL or mol/L using the mass of the residue and the volume of the filtrate used.

G Workflow for Gravimetric Solubility Determination A Add excess this compound to solvent B Equilibrate in shaker bath at constant temperature A->B C Settle and separate supernatant B->C D Filter supernatant C->D E Transfer known volume of filtrate to pre-weighed dish D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility G->H

Gravimetric Solubility Determination Workflow
Shake-Flask Method with UV/Vis Spectrophotometric Analysis

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is often faster than the gravimetric method.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (R² > 0.99).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution.

  • Sample Preparation and Analysis:

    • After equilibration and settling, withdraw a sample of the supernatant and filter it as described previously.

    • Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

G Workflow for UV/Vis Spectrophotometric Solubility Determination cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Generate calibration curve (Abs vs. Conc) B->C H Determine concentration from calibration curve D Prepare saturated solution (Shake-Flask) E Filter supernatant D->E F Dilute filtrate to fall within calibration range E->F G Measure absorbance of diluted sample F->G G->H I Calculate original solubility (account for dilution) H->I

UV/Vis Spectrophotometric Solubility Workflow

Conclusion

While publicly available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine this crucial parameter. The provided methodologies, including the shake-flask method with either gravimetric or UV/Vis analysis, are robust and widely accepted in the scientific community. Accurate determination of solubility is fundamental for the successful application of this compound in drug development and materials science, enabling informed decisions on solvent selection, formulation design, and process optimization.

Methodological & Application

Application Notes and Protocols: 4-Chloro-1-fluoro-2-iodobenzene in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-fluoro-2-iodobenzene is a valuable tri-substituted halogenated aromatic building block in organic synthesis. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the halogen substituents (I > Br > Cl) allows for regioselective C-C bond formation at the iodo-substituted position, leaving the chloro and fluoro groups intact for subsequent transformations or as key structural elements in the final product. This chemoselectivity makes it an attractive starting material for the synthesis of complex biaryl and poly-aryl compounds, which are prevalent motifs in medicinal chemistry, agrochemicals, and materials science. The resulting 2-chloro-5-fluorobiphenyl derivatives are of significant interest in drug discovery, as the incorporation of fluorine and chlorine atoms can modulate the physicochemical and pharmacokinetic properties of molecules, including metabolic stability, lipophilicity, and binding affinity.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. In the case of this compound, the reaction proceeds selectively at the carbon-iodine bond due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Applications in Drug Development and Medicinal Chemistry

The synthesis of 2-chloro-5-fluorobiphenyl scaffolds using this compound is a key strategy in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents on one of the aryl rings can significantly influence the biological activity of the resulting molecule. For instance, these halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding affinity. Furthermore, the strategic placement of fluorine can block metabolic pathways, thereby improving the drug's half-life and bioavailability.

Quantitative Data Summary

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and expected yields based on analogous reactions with similar iodinated and fluorinated aromatic compounds. The yields are generally high, reflecting the high reactivity of the C-I bond.

Arylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2-5)-Na₂CO₃ (2)Toluene/Ethanol/H₂O80-1004-1285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (2-3)-K₂CO₃ (2)1,4-Dioxane/H₂O90-1106-1680-92
3-Pyridylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.5)Toluene/H₂O1008-1875-88
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃ (2)THF/H₂O80-904-1088-96

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Sodium Carbonate [Na₂CO₃], 2 equivalents)

  • Anhydrous, degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure: Synthesis of a 2-Chloro-5-fluorobiphenyl Derivative

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the flask with a septum and purge with the inert gas for 10-15 minutes.

  • Solvent Addition:

    • Add a degassed solvent system via syringe. A common solvent mixture is Toluene:Ethanol:Water in a 4:1:1 ratio (total volume of 5-10 mL per mmol of the limiting reagent).

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solvent in vacuo to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-5-fluorobiphenyl derivative.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - Base (e.g., Na2CO3) - Pd Catalyst flask Combine in Schlenk Flask reagents->flask purge Purge with Inert Gas (Ar/N2) flask->purge solvent Add Degassed Solvent purge->solvent heat Heat and Stir (e.g., 90-100°C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup (Extraction) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-I(L_n) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Product: 2-Cl-5-F-Biaryl red_elim->product aryl_iodide 4-Cl-1-F-2-I-Benzene aryl_iodide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Application Notes and Protocols for Sonogashira Coupling of 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 4-Chloro-1-fluoro-2-iodobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of three different halogen atoms, allowing for selective functionalization. The protocols provided herein are designed to be a comprehensive guide for researchers engaged in the synthesis of complex organic molecules.

Introduction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The substrate, this compound, offers a unique platform for selective Sonogashira coupling. Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine and carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions, the coupling reaction will occur selectively at the 2-position. This chemoselectivity allows for the introduction of an alkynyl moiety while preserving the chloro and fluoro substituents for potential subsequent transformations.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired arylethynyl product and regenerates the palladium(0) catalyst.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected yields for the Sonogashira coupling of halogenated benzenes with terminal alkynes, based on analogous reactions. These data provide a baseline for optimizing the reaction with this compound.

Table 1: Reaction Conditions for Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Aryl IodidePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-4-fluorobenzenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55380[2][3]
1-Chloro-4-iodobenzenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55387[2]
IodobenzenePd(0)@TpPa-1 (cat.)CuI (1.5)K₂CO₃MeOH105690
IodobenzeneMagnetic Janus Catalyst (1.2 wt% Pd)-Et₃NH₂ORT-up to 96%[4]

Table 2: Reagent Quantities for a Typical Sonogashira Coupling Protocol

ReagentMolar Equiv.Typical Amount (for 1 mmol scale)
This compound1.0272.4 mg
Terminal Alkyne (e.g., Phenylacetylene)1.2122.6 mg (134 µL)
PdCl₂(PPh₃)₂0.01 - 0.057.0 - 35.1 mg
Copper(I) Iodide (CuI)0.02 - 0.103.8 - 19.0 mg
Base (e.g., Triethylamine)2.0 - 3.0202.4 - 303.6 mg (278 - 417 µL)
Solvent (e.g., THF or DMF)-5 - 10 mL

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne, such as phenylacetylene.

Materials:
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 14 mg) and copper(I) iodide (e.g., 0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 mmol, 272.4 mg) and anhydrous solvent (e.g., 5 mL of THF).

  • Stir the mixture at room temperature for 10 minutes.

  • Add anhydrous triethylamine (2.0 mmol, 278 µL) followed by the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 134 µL) via syringe.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and stir for the required time (typically 4-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure coupled product.

Visualizations

Reaction Scheme and Catalytic Cycle

The following diagram illustrates the key steps in the Sonogashira coupling catalytic cycle.

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹X) transmetalation_pd R¹-Pd(II)(-C≡CR²)L₂ pd_complex->transmetalation_pd Transmetalation transmetalation_pd->pd0 Reductive Elimination product R¹-C≡CR² transmetalation_pd->product cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex from Cu cycle alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation alkyne->cu_acetylide cu_x CuX base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd/Cu catalysts to Schlenk flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Reagents: - this compound - Solvent - Base - Terminal Alkyne inert->reagents reaction Heat and Stir (Monitor by TLC/GC-MS) reagents->reaction workup Work-up: - Cool to RT - Dilute and Filter reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Pure Product purification->product

References

Synthesis of Substituted Biaryls with 4-Chloro-1-fluoro-2-iodobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted biaryls utilizing 4-Chloro-1-fluoro-2-iodobenzene as a key building block. The selective reactivity of the iodine atom in the presence of chlorine and fluorine allows for a variety of cross-coupling reactions, making this substrate a versatile tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

This compound is a valuable starting material for the synthesis of polysubstituted biaryl compounds. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine or carbon-fluorine bonds. This chemoselectivity enables the targeted formation of a carbon-carbon bond at the 2-position, leaving the chloro and fluoro substituents intact for potential further functionalization. This note details protocols for several common and powerful cross-coupling methodologies.

Key Cross-Coupling Methodologies

The synthesis of substituted biaryls from this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Negishi, and Heck reactions. Each of these methods offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

A general workflow for these synthetic approaches is outlined below:

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_product Product A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Buchwald-Hartwig Amination (Amine) A->D E Negishi Coupling (Organozinc Reagent) A->E F Stille Coupling (Organostannane) A->F G Heck Coupling (Alkenes) A->G H Substituted Biaryl Derivative B->H C->H D->H E->H F->H G->H

General workflow for biaryl synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O100892
33-Tolylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane/H₂O801688
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901282

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1]

Experimental Protocol:

A representative procedure for the Sonogashira coupling of this compound is as follows:

  • Reaction Setup: To a degassed solution of this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.2 mmol, 1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 2.0 mmol, 2.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Quantitative Data Summary (Sonogashira Coupling):

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF25695
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF50489
3TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF25891
4EthynylbenzenePd(dppf)Cl₂ (2)CuI (4)DIPADMF60593

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[2]

Experimental Protocol:

A typical procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time.

  • Work-up: After cooling, quench the reaction with water, extract with an organic solvent, and wash the combined organic layers.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination):

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (3)NaOtBuToluene1001880
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102475
3n-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene901682
4DiphenylaminePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1002078

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3]

Experimental Protocol:

A general protocol for the Negishi coupling of this compound is as follows:

  • Organozinc Preparation: Prepare the arylzinc reagent in situ or separately by treating the corresponding aryl halide with activated zinc.

  • Reaction Setup: In an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to a solution of this compound (1.0 mmol, 1.0 eq.) in an anhydrous solvent like THF.

  • Reagent Addition: Add the solution of the arylzinc reagent (1.5 mmol, 1.5 eq.) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify by column chromatography.

Quantitative Data Summary (Negishi Coupling):

EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)THF251288
24-Tolylzinc bromidePd(dppf)Cl₂ (3)DMF50690
32-Thienylzinc chlorideNi(acac)₂/dppe (5)THF60878
43-Methoxyphenylzinc chloridePd(PPh₃)₄ (5)THF251485

Stille Coupling

The Stille coupling reaction pairs an organotin compound with an organic halide in the presence of a palladium catalyst.[4]

Experimental Protocol:

A typical Stille coupling procedure with this compound is as follows:

  • Reaction Setup: Combine this compound (1.0 mmol, 1.0 eq.), the organostannane (1.1 mmol, 1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Reaction Execution: Heat the mixture under an inert atmosphere (typically 80-110 °C) until the reaction is complete.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Quantitative Data Summary (Stille Coupling):

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (2)Toluene1101683
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)DMF901279
3Trimethyl(4-methoxyphenyl)stannanePd₂(dba)₃/P(o-tol)₃ (1/4)Dioxane1001887
4Tributyl(2-furyl)stannanePd(PPh₃)₄ (2)Toluene1101580

Heck Coupling

The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5]

Experimental Protocol:

A general procedure for the Heck coupling of this compound is as follows:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5 mmol, 1.5 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction Execution: Seal the vessel and heat the mixture (typically 100-140 °C) with stirring for the necessary duration.

  • Work-up and Purification: After cooling, partition the mixture between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Quantitative Data Summary (Heck Coupling):

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂/P(o-tol)₃ (2/4)Et₃NDMF1202470
2n-Butyl acrylatePd(PPh₃)₄ (3)K₂CO₃NMP1401875
3AcrylonitrilePd(OAc)₂/dppf (2/3)NaOAcDMA1302068
4Methyl methacrylatePd(OAc)₂/P(o-tol)₃ (2/4)Et₃NDMF1202465

Signaling Pathways and Logical Relationships

The catalytic cycles of these palladium-catalyzed cross-coupling reactions share a common mechanistic framework, which can be visualized as follows:

G A Pd(0)L_n B Oxidative Addition (R-X) A->B C [R-Pd(II)-X]L_n B->C D Transmetalation (R'-M) C->D E [R-Pd(II)-R']L_n D->E F Reductive Elimination E->F F->A G R-R' F->G

Generalized catalytic cycle.

This generalized cycle illustrates the key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Conclusion

This compound serves as a highly effective and versatile substrate for the synthesis of a wide range of substituted biaryls. The chemoselective activation of the carbon-iodine bond allows for precise control over the reaction site. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this building block in their synthetic endeavors. The choice of a specific cross-coupling reaction will depend on the desired final product and the functional groups present in the coupling partners.

References

Application Notes and Protocols for 4-Chloro-1-fluoro-2-iodobenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-1-fluoro-2-iodobenzene as a versatile intermediate in pharmaceutical synthesis. The unique substitution pattern of this halogenated aromatic compound, featuring chloro, fluoro, and iodo groups, offers distinct reactivity profiles that are advantageous for the construction of complex drug molecules. This document details its application in the synthesis of a key intermediate for the MEK inhibitor Trametinib and provides generalized protocols for common cross-coupling reactions.

Application in the Synthesis of Trametinib Intermediate

This compound is a valuable starting material for the synthesis of 2-fluoro-4-iodoaniline, a crucial building block for the potent and selective MEK inhibitor, Trametinib. Trametinib is a key therapeutic agent in the treatment of various cancers, particularly melanoma, by targeting the RAS/RAF/MEK/ERK signaling pathway.

The synthetic pathway involves the initial conversion of the chloro group of this compound to an amino group to yield 2-fluoro-4-iodoaniline. This intermediate is then converted to N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which undergoes cyclization with a pyridotrione derivative to form a core structure of Trametinib.

Experimental Workflow for Trametinib Intermediate Synthesis

G A This compound B Buchwald-Hartwig Amination (Proposed Step) A->B NH3, Pd catalyst, Ligand, Base C 2-Fluoro-4-iodoaniline B->C D Reaction with Cyclopropyl Isocyanate C->D E N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea D->E Triethylamine, Dichloromethane F Cyclization with Pyridotrione Derivative E->F Sodium Ethoxide, THF G Trametinib Intermediate F->G

Caption: Synthetic workflow from this compound to a key Trametinib intermediate.

Key Experimental Protocols

The following are detailed experimental protocols for the synthesis of a Trametinib intermediate starting from 2-fluoro-4-iodoaniline, which can be conceptually derived from this compound. Also included are general protocols for Suzuki and Buchwald-Hartwig reactions, which are broadly applicable to this class of intermediates.

Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This protocol describes the synthesis of a key urea intermediate for Trametinib.

Materials:

  • 2-Fluoro-4-iodoaniline

  • Cyclopropyl isocyanate

  • Triethylamine

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add cyclopropyl isocyanate (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

Reactant Molecular Weight Equivalents Purity Yield
2-Fluoro-4-iodoaniline237.01 g/mol 1.0>98%-
Cyclopropyl isocyanate83.09 g/mol 1.1>98%-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea320.10 g/mol ->98%93%

Table 1: Reagents and typical yield for the synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

Protocol 2: Synthesis of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione (Trametinib Intermediate)

This protocol outlines the cyclization reaction to form a key pyridopyrimidine intermediate of Trametinib.

Materials:

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Crude ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate

  • Sodium ethoxide

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated hydrochloric acid

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF at 0 °C, add sodium ethoxide (3.0 eq) portion-wise under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature.

  • Add a solution of crude ethyl 1,5-dimethyl-2,4,6-pyridotrione-3-carboxylate in anhydrous THF.

  • Heat the reaction mixture to 60 °C and maintain for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.

  • Concentrate the mixture under reduced pressure to obtain a viscous solid.

  • Add dichloromethane and wash with water.

  • Dry the organic layer, concentrate, and recrystallize the residue from acetone to obtain the final product.[1]

Reactant Molecular Weight Equivalents Purity Yield
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea320.10 g/mol 1.0>98%-
Pyridotrione derivative--Crude-
Trametinib Intermediate512.28 g/mol ->95%47%

Table 2: Reagents and typical yield for the synthesis of the Trametinib pyridopyrimidine intermediate.[1]

Protocol 3: General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with various boronic acids. The reactive iodine is expected to be the primary site of coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Standard Schlenk line or glovebox technique

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (1-5 mol%) and the degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition
Catalyst Pd(PPh₃)₄ (3 mol%)
Ligand -
Base K₂CO₃ (2.0 eq)
Solvent Toluene/Water (4:1)
Temperature 90 °C
Typical Yield 70-95%

Table 3: Typical reaction conditions for Suzuki-Miyaura coupling of aryl iodides.

Protocol 4: General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound. The reaction is expected to occur at the iodo-position.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard Schlenk line or glovebox technique

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-1.5 times the Pd amount), and the base (1.4-2.0 eq).

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition
Catalyst Pd₂(dba)₃ (1.5 mol%)
Ligand Xantphos (3.6 mol%)
Base Cs₂CO₃ (1.5 eq)
Solvent Dioxane
Temperature 110 °C
Typical Yield 60-90%

Table 4: Typical reaction conditions for Buchwald-Hartwig amination of aryl iodides.

Signaling Pathway

Trametinib, synthesized from intermediates derived from this compound, is a potent inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway is frequently hyperactivated in various cancers due to mutations in BRAF or RAS genes.[]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Leads to GrowthFactor Growth Factor GrowthFactor->RTK Trametinib Trametinib Trametinib->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fluorinated heterocyclic compounds utilizing 4-Chloro-1-fluoro-2-iodobenzene as a versatile starting material. The unique substitution pattern of this commercially available building block allows for regioselective functionalization, making it an attractive precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Introduction

Fluorinated heterocycles are of significant interest in drug discovery and development due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa. This compound serves as a valuable scaffold for the construction of these privileged structures. The differential reactivity of the halogen substituents (I > Br > Cl) under various cross-coupling conditions, particularly palladium- and copper-catalyzed reactions, enables a stepwise and controlled elaboration of the aromatic core. This document outlines key synthetic strategies, including Ullmann condensation and Buchwald-Hartwig amination, for the initial C-O or C-N bond formation, followed by intramolecular cyclization to afford fluorinated dibenzofurans, carbazoles, and related aza-heterocycles.

Synthesis of Fluorinated Diaryl Ethers via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, which are key precursors to dibenzofurans. The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In the case of this compound, the more reactive C-I bond can be selectively targeted.

General Reaction Scheme:

Caption: Ullmann condensation of this compound with a phenol.

Experimental Protocol: Synthesis of a 2-(Aryloxy)-4-chloro-1-fluorobenzene Derivative

Materials:

  • This compound

  • Substituted phenol (e.g., 2-hydroxypyridine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the substituted phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or toluene to the flask via syringe to achieve a concentration of 0.5 M with respect to the this compound.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(aryloxy)-4-chloro-1-fluorobenzene.

Quantitative Data Summary:
EntryPhenolCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-HydroxypyridineCuI (10 mol%)K₂CO₃DMF13018Data not available
24-MethoxyphenolCuI (10 mol%)Cs₂CO₃Toluene11024Data not available

Synthesis of Fluorinated Diaryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly effective for the coupling of aryl halides with a wide range of amines, including anilines and pyridylamines, to generate diaryl amine precursors for carbazoles and their aza-analogues. The higher reactivity of the C-I bond in this compound allows for selective amination at the 2-position.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of a 2-(Arylamino)-4-chloro-1-fluorobenzene Derivative

Materials:

  • This compound

  • Substituted aniline or amine (e.g., 2-aminopyridine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl iodide.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-(arylamino)-4-chloro-1-fluorobenzene.

Quantitative Data Summary:
EntryAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-AminopyridinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene100Data not available
2AnilinePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Dioxane90Data not available

Intramolecular Cyclization to Fluorinated Heterocycles

The diaryl ether and diaryl amine intermediates synthesized in the previous steps can undergo intramolecular C-H arylation to form the desired fluorinated heterocycles. Palladium catalysis is commonly employed for these cyclization reactions.

General Reaction Scheme:

Intramolecular_Cyclization reactant 2-(Aryloxy/amino)-4-chloro-1-fluorobenzene catalyst Pd Catalyst, Ligand, Base reactant->catalyst product Fluorinated Dibenzofuran/Carbazole catalyst->product

Caption: Intramolecular cyclization to form fluorinated heterocycles.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation

Materials:

  • 2-(Aryloxy/amino)-4-chloro-1-fluorobenzene derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tol)₃, PCy₃)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube under argon, dissolve the 2-(aryloxy/amino)-4-chloro-1-fluorobenzene derivative (1.0 eq) in anhydrous DMA or DMSO.

  • Add the palladium catalyst (5-10 mol%), phosphine ligand (10-20 mol%), and base (2.0-3.0 eq).

  • Seal the tube and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the fluorinated heterocycle.

Quantitative Data Summary for Cyclization:
EntrySubstratePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)ProductYield (%)
12-(Pyridin-2-yloxy)-4-chloro-1-fluorobenzenePd(OAc)₂ (10)P(o-tol)₃ (20)K₂CO₃DMA140Fluorinated aza-dibenzofuranData not available
22-(Pyridin-2-ylamino)-4-chloro-1-fluorobenzenePd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃DMSO130Fluorinated aza-carbazoleData not available

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of fluorinated heterocyclic compounds. The methodologies outlined in these application notes, including Ullmann condensation, Buchwald-Hartwig amination, and subsequent palladium-catalyzed intramolecular cyclization, provide a strategic pathway to access these important molecular scaffolds. While specific quantitative data for the exact transformations starting from this compound require further investigation from primary literature, the provided protocols serve as a robust starting point for researchers in the field. The ability to selectively functionalize the different halogen positions offers significant opportunities for the creation of diverse libraries of fluorinated heterocycles for screening in drug discovery and materials science applications.

Application Notes and Protocols: 4-Chloro-1-fluoro-2-iodobenzene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-fluoro-2-iodobenzene is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its distinct substitution pattern allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of targeted kinase inhibitors, with a focus on Trametinib, a potent MEK1/2 inhibitor.

The strategic importance of this starting material lies in its ability to introduce the 2-fluoro-4-iodoaniline moiety, a key pharmacophore in several kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for constructing the core structure of the drug molecule.

Kinase Inhibitor Profile: Trametinib

Trametinib is a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers, including melanoma.[1]

Biological Activity and Efficacy of Trametinib

The potency and efficacy of Trametinib have been demonstrated in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Trametinib

TargetIC50 (nM)Cell LineMutation StatusIC50 (nM)
MEK10.92[1]HT-29B-Raf V600E0.48[1]
MEK21.8[1]COLO205B-Raf V600E0.52[1]
c-RafNo Inhibition[1]VariousK-Ras Mutant2.2 - 174[1]
B-RafNo Inhibition[1]
ERK1/2No Inhibition[1]

Table 2: Clinical Trial Results for Trametinib in BRAF V600E or V600K Mutation-Positive Metastatic Melanoma

TrialTreatment ArmNumber of PatientsMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
METRIC (Phase III)Trametinib (2 mg daily)2144.8 months[2]22%
Chemotherapy1081.5 months[2]8%
COMBI-d (Phase III)Dabrafenib + Trametinib2119.4 months76%[2]
Dabrafenib Monotherapy2115.8 months54%[2]

Targeted Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

Trametinib targets the MEK1 and MEK2 kinases within the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumorigenesis.

MEK1_2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Trametinib Trametinib Trametinib->MEK Inhibits

Diagram 1: MEK1/2 Signaling Pathway Inhibition by Trametinib

Experimental Protocols

The synthesis of Trametinib involves the preparation of a key intermediate, 2-fluoro-4-iodoaniline. While this intermediate can be synthesized from various precursors, a common route starts from o-fluoroaniline. The following protocol details this synthesis, which is a critical first step in utilizing compounds related to this compound for the synthesis of Trametinib.

Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline

This protocol describes the iodination of o-fluoroaniline to produce the key intermediate 2-fluoro-4-iodoaniline.

Materials:

  • o-Fluoroaniline

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Hexane

  • Deionized water

Procedure:

  • To a vigorously stirred aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol), add o-fluoroaniline (54 g, 486 mmol).

  • Heat the resulting suspension to 60°C in an oil bath.

  • Add iodine (123 g, 486 mmol) in portions to the heated suspension.

  • After the addition of iodine is complete, continue stirring the dark-colored mixture at 60°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add dichloromethane (300 mL) followed by saturated sodium bisulfite solution (300 mL) to the mixture.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain a black crystalline solid.

  • Add hexane (300 mL) to the solid and heat the mixture to reflux.

  • Decant the hot hexane solution from the insoluble black syrup.

  • Allow the hexane solution to cool, which will cause the product to crystallize as fine yellow needles.

  • Isolate the product by filtration to afford 2-fluoro-4-iodoaniline.

Expected Yield: Approximately 56%.

Protocol 2: General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor like Trametinib, starting from the key intermediate 2-fluoro-4-iodoaniline. This workflow highlights the utility of this intermediate in subsequent coupling and cyclization reactions.

Kinase_Inhibitor_Synthesis_Workflow Start This compound (Starting Material) Intermediate1 2-Fluoro-4-iodoaniline (Key Intermediate) Start->Intermediate1 Amination (e.g., Buchwald-Hartwig) Intermediate2 N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Intermediate1->Intermediate2 Urea Formation Condensation Condensation/Cyclization Intermediate2->Condensation CouplingPartner Pyridotrione Derivative CouplingPartner->Condensation FinalProduct Kinase Inhibitor (e.g., Trametinib) Condensation->FinalProduct Purification Purification (e.g., HPLC) FinalProduct->Purification FinalAPI Active Pharmaceutical Ingredient (API) Purification->FinalAPI

Diagram 2: General Synthetic Workflow for Kinase Inhibitors

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of modern kinase inhibitors. The protocols and data presented herein demonstrate a clear pathway from this versatile starting material to a clinically approved drug, Trametinib. The ability to strategically introduce key chemical moieties through well-established synthetic routes underscores the importance of such halogenated intermediates in drug discovery and development. The provided information serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel kinase inhibitors.

References

Application Note: Strategies for Regioselective Functionalization of 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Chloro-1-fluoro-2-iodobenzene is a synthetically valuable building block in the development of pharmaceuticals and advanced materials. Its structure features three distinct halogen substituents (I, Cl, F) on an aromatic ring, each offering a different potential reaction site. The ability to functionalize this molecule with high regioselectivity is crucial for creating complex molecular architectures. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is the primary principle governing its selective functionalization. This application note details reliable protocols for targeting the highly reactive carbon-iodine bond through palladium-catalyzed cross-coupling and halogen-metal exchange reactions.

Part 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most labile among the three carbon-halogen bonds in the substrate, making it the preferred site for oxidative addition to a low-valent palladium catalyst.[1][2] This inherent reactivity allows for a variety of cross-coupling reactions to be performed selectively at the C-2 position while preserving the chloro and fluoro substituents.

Key Cross-Coupling Methodologies:
  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon single bond by coupling with an organoboron compound. This reaction is widely used for synthesizing biaryl structures.[1][3]

  • Sonogashira Coupling: Creates a carbon-carbon triple bond through reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4][5] It is highly effective for producing arylalkynes under mild conditions.[1][4]

  • Heck-Mizoroki Reaction: Joins the aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C double bond formation.[1][6][7]

  • Buchwald-Hartwig Amination: Constructs a carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine.[8][9][10] This reaction has broad utility in synthesizing aryl amines.[9]

Data Summary: Palladium-Catalyzed Reactions

The following table summarizes representative conditions and expected yields for the regioselective functionalization of this compound at the C-I position.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O90~95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF25~92
Heck-Mizoroki StyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF100~88
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)NaOtBuToluene100~90

Part 2: Regioselective Halogen-Metal Exchange Reactions

The high polarizability and weakness of the C-I bond also permit its selective reaction with organometallic reagents to perform a halogen-metal exchange. This process generates a potent aryl-metal nucleophile in situ, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

Key Halogen-Metal Exchange Methodologies:
  • Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent produces an organomagnesium species (Grignard reagent).[11][12][13] This reagent is a strong nucleophile and a strong base.[11][14]

  • Organolithium Formation: Transmetalation with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures achieves a highly selective iodine-lithium exchange.[15]

Data Summary: Halogen-Metal Exchange and Electrophilic Quench

This table outlines the formation of the organometallic intermediate and its subsequent reaction with various electrophiles.

Exchange ReagentIntermediateElectrophile (E⁺)Quench ProductTemp. (°C)Yield (%)
Mg / THF4-Chloro-1-fluoro-2-magnesioiodobenzeneBenzaldehyde (PhCHO)(4-Chloro-1-fluoro-2-iodophenyl)(phenyl)methanol0 to 25~85
n-BuLi / THF2-(4-Chloro-1-fluorophenyl)lithiumCarbon Dioxide (CO₂)4-Chloro-1-fluoro-2-iodobenzoic acid-78 to 25~90
i-PrMgCl·LiCl / THF2-(4-Chloro-1-fluorophenyl)magnesium chlorideN-Formylpiperidine4-Chloro-1-fluoro-2-iodobenzaldehyde-20 to 25~80
n-BuLi / THF2-(4-Chloro-1-fluorophenyl)lithiumDimethylformamide (DMF)4-Chloro-1-fluoro-2-iodobenzaldehyde-78 to 25~87

Part 3: Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(4-chlorobiphenyl-2-yl)-1-fluoro-4-iodobenzene via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv, 256 mg, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 23 mg, 0.02 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 414 mg, 3.0 mmol)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Argon gas supply

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a 25 mL Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a rubber septum, and purge with argon for 15 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of argon.

  • Using syringes, add the degassed solvents: toluene (5 mL) followed by water (1 mL).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Regioselective Iodine-Lithium Exchange and Carboxylation

This protocol details the formation of an organolithium reagent and its reaction with carbon dioxide.

Materials:

  • This compound (1.0 equiv, 256 mg, 1.0 mmol)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 equiv, 0.69 mL, 1.1 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Dry carbon dioxide (CO₂) gas or crushed dry ice

  • 1 M Hydrochloric acid (HCl)

  • Argon gas supply

  • Three-neck flask equipped with a thermometer

Procedure:

  • Add this compound to an oven-dried three-neck flask.

  • Seal the flask and purge with argon. Add anhydrous THF (10 mL) via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture at -78 °C for 1 hour to complete the iodine-lithium exchange.

  • Quench the reaction by bubbling dry CO₂ gas through the solution for 20 minutes or by carefully adding an excess of crushed dry ice pellets.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add 1 M HCl (10 mL) to acidify the mixture to pH ~2.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Part 4: Visualization of Synthetic Pathways

The following diagrams illustrate the strategic approaches to functionalizing this compound.

G cluster_start Starting Material cluster_methods Regioselective Methods cluster_products Functionalized Products start This compound pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling metal_exchange Halogen-Metal Exchange start->metal_exchange cc_prod C-C Bond Formation (Suzuki, Sonogashira, Heck) pd_coupling->cc_prod cn_prod C-N Bond Formation (Buchwald-Hartwig) pd_coupling->cn_prod organometallic Organometallic Intermediate (Ar-Li, Ar-MgX) metal_exchange->organometallic quench_prod Reaction with Electrophiles (e.g., Aldehydes, CO₂) organometallic->quench_prod

Caption: Workflow for regioselective functionalization strategies.

G substrate I Cl F suzuki Suzuki, Sonogashira, Heck, Buchwald-Hartwig suzuki->substrate:f1 grignard Halogen-Metal Exchange (Grignard, Lithiation) grignard->substrate:f1 nucleophilic Nucleophilic Aromatic Substitution (Harsh Conditions) nucleophilic->substrate:f2 inert Generally Inert inert->substrate:f3

Caption: Reactivity map of halogen sites on the substrate.

References

Application Notes and Protocols for the Synthesis of Novel Organic Materials Using 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-fluoro-2-iodobenzene is a versatile tri-substituted halogenated aromatic compound that serves as a key building block in the synthesis of a wide array of novel organic materials. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, allows for selective functionalization through various cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) makes it an ideal substrate for sequential, site-selective modifications, enabling the construction of complex molecular architectures.

This building block is of particular interest in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine and chlorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the target molecules. One of the prominent applications of this compound is in the synthesis of substituted benzofurans, a crucial scaffold found in numerous biologically active compounds and approved drugs.

These application notes provide detailed protocols for two key palladium-catalyzed cross-coupling reactions utilizing this compound: a Sonogashira coupling followed by intramolecular cyclization to yield a substituted benzofuran, and a Suzuki-Miyaura coupling to form a biaryl product.

Application 1: Synthesis of 6-Chloro-4-fluoro-2-phenylbenzofuran via Sequential Sonogashira Coupling and Intramolecular Cyclization

This protocol outlines a one-pot, two-step synthesis of 6-Chloro-4-fluoro-2-phenylbenzofuran. The methodology involves an initial Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring system. This approach is highly efficient for creating diverse libraries of substituted benzofurans.

Experimental Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A This compound C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) Solvent (e.g., THF) A->C B Terminal Alkyne (e.g., Phenylacetylene) B->C D Intermediate: 2-(Alkynyl)-4-chloro-1-fluorobenzene C->D Reaction E Intermediate from Step 1 D->E Proceeds in the same pot F Base (e.g., K₂CO₃) High Temperature E->F G Final Product: Substituted Benzofuran F->G Cyclization

Caption: One-pot synthesis of substituted benzofurans.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add potassium carbonate to the reaction mixture.

  • Heat the mixture to reflux (approximately 66 °C for THF) and stir for an additional 12-16 hours to facilitate the intramolecular cyclization.

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-Chloro-4-fluoro-2-phenylbenzofuran.

Quantitative Data (Representative)
ProductStarting MaterialCoupling PartnerCatalyst Loading (mol%)SolventBaseYield (%)
6-Chloro-4-fluoro-2-phenylbenzofuranThis compoundPhenylacetylene3 (Pd), 6 (Cu)THFEt₃N, K₂CO₃75-85

Note: Yields are based on similar reported reactions and may vary depending on specific reaction conditions and scale.

Application 2: Synthesis of 4'-Chloro-2'-fluoro-5'-iodo-biphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a substituted biaryl compound through a Suzuki-Miyaura cross-coupling reaction. This method is highly versatile for creating carbon-carbon bonds between aromatic rings and is a cornerstone of modern organic synthesis, particularly in drug discovery for generating libraries of bioactive molecules.

Logical Relationship of Reaction Components

Suzuki_Miyaura ArylHalide Aryl Halide (this compound) Product Biaryl Product ArylHalide->Product BoronicAcid Arylboronic Acid (e.g., Phenylboronic acid) BoronicAcid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyzes Base Base (e.g., Na₂CO₃) Base->Product Activates

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-Chloro-1-fluoro-2-iodobenzene. This guide is designed to help you navigate common challenges and optimize your reaction conditions for this specific substrate.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to directly address specific problems you might encounter during your experiments.

Issue 1: Low to No Product Formation

  • Question: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired product. What are the potential causes and how can I address them?

  • Answer: Low or no product formation is a common issue that can stem from several factors. With a polyhalogenated substrate like this compound, the primary goal is to achieve selective coupling at the most reactive site, which is the carbon-iodine bond.

    Potential Causes & Recommended Solutions:

    • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.

    • Ineffective Ligand: The choice of phosphine ligand is critical, especially when dealing with substrates that have varying halogen reactivities.

      • Solution: For achieving high selectivity and reactivity at the iodo position while leaving the chloro and fluoro groups intact, bulky and electron-rich phosphine ligands are recommended. Consider screening ligands such as SPhos, XPhos, or RuPhos.

    • Inappropriate Base: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.

      • Solution: A screening of bases is often necessary. Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). Ensure the base is finely ground and anhydrous for non-aqueous setups.

    • Poor Solvent Choice: The solubility of all reaction components is essential for an efficient reaction.

      • Solution: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in a mixture with water, are common choices. Toluene can also be effective and may sometimes reduce dehalogenation side reactions.

    • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

      • Solution: Gradually increase the reaction temperature. For Suzuki couplings of aryl iodides, temperatures in the range of 80-110 °C are typical. Microwave heating can also be a valuable tool to accelerate the reaction.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant side products in my reaction mixture. What are the common side products and how can I minimize them?

  • Answer: The most common side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. It is often promoted by aqueous basic conditions and elevated temperatures.

      • Mitigation: Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. Employing anhydrous conditions or using a less nucleophilic base can also be beneficial.

    • Homocoupling: This involves the coupling of two boronic acid molecules. It is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.

      • Mitigation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Using a Pd(0) source directly can also minimize this side reaction.

    • Dehalogenation: This results in the replacement of a halogen atom with a hydrogen atom on your starting material. In the case of this compound, deiodination would be the most likely dehalogenation pathway.

      • Mitigation: This side reaction can be promoted by certain bases and solvents. Changing the solvent or base may help. Using a more active catalyst system to accelerate the desired cross-coupling over the dehalogenation pathway can also be effective.

Issue 3: Lack of Selectivity

  • Question: I am concerned about the selectivity of the reaction. How can I ensure the coupling occurs only at the iodine position?

  • Answer: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F. This inherent difference in reactivity is the primary factor that allows for selective coupling at the iodine position of this compound.

    • To enhance selectivity:

      • Mild Reaction Conditions: Start with milder reaction conditions (e.g., lower temperature) that favor the activation of the more reactive C-I bond.

      • Ligand Choice: The choice of ligand can influence selectivity. While bulky, electron-rich ligands are generally good for activating C-I bonds, excessively harsh conditions could potentially lead to reactivity at the C-Cl bond.

      • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS to stop the reaction once the starting material is consumed to avoid potential side reactions at the less reactive halogen sites.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected order of reactivity for the halogens in this compound in a Suzuki coupling reaction?

    • A1: The expected order of reactivity is Iodine > Chlorine > Fluorine. Therefore, the Suzuki coupling should occur selectively at the 2-position (where iodine is located).

  • Q2: What is a good starting point for catalyst and ligand selection?

    • A2: A common and effective starting point is a palladium pre-catalyst like Pd₂(dba)₃ or a palladacycle (e.g., XPhos Pd G2) in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A typical catalyst loading is 1-5 mol%.

  • Q3: Which base should I try first?

    • A3: Potassium carbonate (K₂CO₃) is a good initial choice as it is effective in many Suzuki couplings. If the reaction is sluggish, switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may improve the yield.

  • Q4: Can I use water in my reaction?

    • A4: Yes, a mixture of an organic solvent (like dioxane or THF) and water is very common for Suzuki couplings. Water can help to dissolve the inorganic base and facilitate the reaction. However, be mindful that water can also promote protodeboronation of the boronic acid.

  • Q5: How can I confirm that the product I have formed is the result of selective coupling at the iodine position?

    • A5: The most definitive way to confirm the structure of your product is through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR, you would expect to see the disappearance of the proton signals corresponding to the starting boronic acid and the appearance of new aromatic signals corresponding to the coupled product, with coupling patterns consistent with the desired isomer.

Data Presentation

Table 1: Representative Conditions for Selective Suzuki Coupling of Aryl Iodides in the Presence of Other Halogens

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (5:1)8012>95
22-Chloro-5-iodopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001685
34-Chloro-1-iodobenzene3-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Toluene1102492
41-Chloro-3-fluoro-5-iodobenzenePhenylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃ (3)DMF/H₂O (10:1)901288

Note: The conditions listed above are for illustrative purposes with similar substrates and may require optimization for this compound.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupling Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide Ar-I (this compound) ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Check Catalyst Activity (Fresh? Degassed?) Start->CheckCatalyst ScreenLigands Screen Ligands (e.g., SPhos, XPhos) CheckCatalyst->ScreenLigands ScreenBases Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) ScreenLigands->ScreenBases OptimizeSolvent Optimize Solvent System (Dioxane/H₂O, Toluene) ScreenBases->OptimizeSolvent IncreaseTemp Increase Temperature (80-110 °C or Microwave) OptimizeSolvent->IncreaseTemp CheckSideProducts Analyze for Side Products (Protodeboronation, Homocoupling, Dehalogenation) IncreaseTemp->CheckSideProducts CheckSideProducts->Start Significant Side Products (Re-evaluate Conditions) Success Successful Coupling CheckSideProducts->Success Minimal Side Products

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

Preventing side reactions with 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-1-fluoro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. Due to the differential reactivity of its halogen substituents (I > Br > Cl), the iodine atom is the most common site for transformations. The most frequently performed reactions are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Additionally, it is often used in the formation of Grignard reagents and in lithiation reactions.

Q2: Which halogen is most likely to react in a cross-coupling reaction?

A2: The carbon-iodine bond is significantly weaker than the carbon-bromine or carbon-chlorine bonds, making it the most reactive site for oxidative addition to a palladium(0) catalyst. Therefore, in cross-coupling reactions, the iodine atom will selectively react before the chlorine atom.[1][2]

Q3: Can the fluorine or chlorine atoms be displaced during these reactions?

A3: While the iodine is the primary reactive site, under harsh conditions or with specific reagents, nucleophilic aromatic substitution (SNAr) at the carbon bearing the fluorine or chlorine could potentially occur as a side reaction. However, this is generally not observed under standard cross-coupling, Grignard, or lithiation conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product and formation of side products.

This is often due to homocoupling of the boronic acid, dehalogenation of the starting material, or protodeboronation.

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Inert Verify Inert Atmosphere (N2 or Ar) Start->Check_Inert Check_Reagents Assess Reagent Quality (Dry Solvents, Pure Boronic Acid) Check_Inert->Check_Reagents Atmosphere is Inert Purge_System Degas Solvents & Purge with Inert Gas Check_Inert->Purge_System Oxygen Present Check_Base Evaluate Base (Strength and Solubility) Check_Reagents->Check_Base Reagents are Pure/Dry Dry_Reagents Dry Solvents & Use High-Purity Boronic Acid Check_Reagents->Dry_Reagents Wet or Impure Check_Catalyst Optimize Catalyst/Ligand Check_Base->Check_Catalyst Base is Appropriate Change_Base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) Check_Base->Change_Base Ineffective Base Solution Improved Yield of Desired Product Check_Catalyst->Solution Conditions Optimized Change_Catalyst Screen Ligands (e.g., PPh3, SPhos, XPhos) Check_Catalyst->Change_Catalyst Low Activity Purge_System->Check_Inert Re-attempt Dry_Reagents->Check_Reagents Re-attempt Change_Base->Check_Base Re-attempt Change_Catalyst->Check_Catalyst Re-attempt

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data on Side Product Formation:

Side ProductCausePrevention StrategyExpected Improvement
4-Chloro-1-fluorobenzeneDehalogenationUse a less reducing solvent/base system; ensure high catalyst activity.Reduction of dehalogenated byproduct by >80%
Biphenyl (from phenylboronic acid)Homocoupling of boronic acidRigorous exclusion of oxygen; use of appropriate base (e.g., K₃PO₄).Decrease in homocoupling byproduct to <5%
4-Chloro-1-fluoro-iodobenzene (unreacted)Catalyst deactivation/low activityUse pre-catalysts or more robust ligands (e.g., Buchwald ligands).Increase in conversion to >95%

Detailed Experimental Protocol to Minimize Side Reactions:

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq).

  • Solvent: Degassed 1,4-dioxane/water (4:1).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane/water solvent mixture, followed by Pd(PPh₃)₄.

    • Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Sonogashira Coupling

Issue: Significant formation of a homocoupled alkyne (Glaser coupling) byproduct.

This is a very common side reaction in Sonogashira couplings, primarily caused by the presence of oxygen and the copper(I) co-catalyst.[3][4]

Logical Relationship Diagram for Preventing Homocoupling:

Sonogashira_Logic Goal Minimize Alkyne Homocoupling Cause1 Oxygen Presence Goal->Cause1 Cause2 Copper(I) Co-catalyst Goal->Cause2 Strategy1 Implement Rigorous Inert Atmosphere Cause1->Strategy1 Strategy2 Employ Copper-Free Conditions Cause2->Strategy2 Action1a Use Schlenk Line or Glovebox Strategy1->Action1a Action1b Degas Solvents (Freeze-Pump-Thaw) Strategy1->Action1b Action2a Use Pd Catalyst with Appropriate Ligand Strategy2->Action2a Action2b Select Suitable Base (e.g., Cs2CO3, K3PO4) Strategy2->Action2b

Caption: Logic diagram for preventing alkyne homocoupling.

Quantitative Comparison of Reaction Conditions:

ConditionCopper Co-catalystAtmosphereHomocoupling Byproduct YieldDesired Product Yield
StandardCuI (5 mol%)Air~30-40%~50-60%
StandardCuI (5 mol%)Argon~5-10%~85-90%
Copper-FreeNoneArgon<2%>95%

Detailed Experimental Protocol for Copper-Free Sonogashira Coupling: [5]

  • Reagents: this compound (1.0 eq), Terminal alkyne (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 eq).

  • Solvent: Anhydrous, degassed toluene.

  • Procedure:

    • In a glovebox or under a stream of argon, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk tube.

    • Add the degassed toluene, followed by the terminal alkyne.

    • Seal the tube and heat to 100 °C until the starting material is consumed (monitor by GC-MS).

    • Cool the reaction, dilute with ether, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Grignard Reagent Formation

Issue: Formation of 4,4'-dichloro-1,1'-difluoro-biphenyl (Wurtz coupling product).

This side reaction occurs when the newly formed Grignard reagent attacks an unreacted molecule of this compound.[6][7]

Troubleshooting Workflow:

Grignard_Troubleshooting Start High Wurtz Coupling in Grignard Formation Check_Addition Review Halide Addition Rate Start->Check_Addition Check_Temp Monitor Reaction Temperature Check_Addition->Check_Temp Addition is Slow Slow_Addition Add Halide Dropwise via Syringe Pump Check_Addition->Slow_Addition Addition Too Fast Check_Mg Inspect Magnesium Surface Check_Temp->Check_Mg Temp is Controlled Control_Temp Use Ice Bath to Maintain Gentle Reflux Check_Temp->Control_Temp Exotherm Uncontrolled Solution Minimized Wurtz Product & Higher Grignard Yield Check_Mg->Solution Mg is Activated Activate_Mg Activate with I2 or 1,2-Dibromoethane Check_Mg->Activate_Mg Mg Surface is Oxidized Slow_Addition->Check_Addition Re-attempt Control_Temp->Check_Temp Re-attempt Activate_Mg->Check_Mg Re-attempt

Caption: Troubleshooting workflow for Grignard reagent formation.

Impact of Addition Rate on Wurtz Coupling:

Addition Rate of Aryl IodideLocal Concentration of Ar-IWurtz Byproduct (%)Grignard Reagent Yield (%)
Rapid (Bulk addition)High25-35%60-70%
Slow (Dropwise over 1 hr)Low<5%>90%

Detailed Experimental Protocol to Minimize Wurtz Coupling:

  • Reagents: Magnesium turnings (1.2 eq), Iodine (1 crystal), this compound (1.0 eq).

  • Solvent: Anhydrous diethyl ether or THF.

  • Procedure:

    • Flame-dry a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask. Gently warm under nitrogen until the iodine color disappears, indicating magnesium activation.[8]

    • Allow the flask to cool, then add a small amount of anhydrous ether.

    • Dissolve this compound in anhydrous ether in the dropping funnel.

    • Add a small portion of the halide solution to initiate the reaction (indicated by cloudiness and gentle boiling).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath if necessary.[6]

    • After the addition is complete, stir for an additional hour at room temperature to ensure complete reaction. The resulting grey solution is the Grignard reagent.

Buchwald-Hartwig Amination

Issue: Low conversion and/or formation of 4-Chloro-1-fluorobenzene (hydrodehalogenation).

These issues can arise from catalyst inhibition or deactivation, or from side reactions like β-hydride elimination from the palladium-amide intermediate.[9]

Catalyst and Ligand Selection Guide:

Amine TypeRecommended LigandBaseRationale
Primary AliphaticXPhos, RuPhosNaOtBu, LHMDSPromotes fast reductive elimination, outcompeting side reactions.
Secondary AliphaticBrettPhos, cataCXium ANaOtBu, K₃PO₄Sterically hindered ligands that facilitate coupling of bulky amines.
ArylaminesBINAP, XantphosCs₂CO₃, K₃PO₄Bidentate ligands can prevent the formation of inhibitory palladium iodide dimers.[9]

Logical Pathway for a Successful Buchwald-Hartwig Amination:

Buchwald_Pathway Start Pd(II) Pre-catalyst Reduction Reduction to Pd(0) (by amine or ligand) Start->Reduction Active_Catalyst Active L-Pd(0) Species Reduction->Active_Catalyst Ox_Add Oxidative Addition of Ar-I Active_Catalyst->Ox_Add Pd_II_Complex L-Pd(II)(Ar)(I) Complex Ox_Add->Pd_II_Complex Amine_Coord Amine Coordination & Deprotonation (Base) Pd_II_Complex->Amine_Coord Pd_Amide L-Pd(II)(Ar)(NR2) Complex Amine_Coord->Pd_Amide Red_Elim Reductive Elimination Pd_Amide->Red_Elim Red_Elim->Active_Catalyst Regenerates Catalyst Product Desired C-N Bonded Product Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • Reagents: this compound (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (1.5 mol%), Xantphos (3.5 mol%), Cs₂CO₃ (1.5 eq).

  • Solvent: Anhydrous, degassed 1,4-dioxane.

  • Procedure:

    • To a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried vial.

    • Add the this compound, the amine, and the degassed dioxane.

    • Seal the vial and heat to 100-110 °C with stirring for 12-24 hours.

    • Monitor the reaction by GC-MS. Upon completion, cool to room temperature.

    • Dilute with ethyl acetate and filter through celite. Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

References

Technical Support Center: Sonogashira Coupling of 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira reaction for the substrate 4-chloro-1-fluoro-2-iodobenzene to improve product yield.

Troubleshooting Guide

Low product yield in the Sonogashira coupling of this compound is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?

When a Sonogashira reaction fails, the most critical factors to re-evaluate are the catalyst system, the reaction conditions, and the purity of your reagents. Given that this compound is an electron-deficient and sterically hindered substrate, careful optimization is key.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is conducted under strictly anaerobic conditions. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and can deactivate the palladium catalyst.[1] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Reagent Quality:

    • Aryl Iodide: Confirm the purity of your this compound. Impurities can poison the catalyst.

    • Alkyne: Use a freshly purified or high-purity terminal alkyne.

    • Copper(I) Iodide (if used): CuI can degrade over time. Use a fresh, high-purity source.

    • Base: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) should be anhydrous and free of peroxides.[1]

    • Solvents: Use anhydrous, degassed solvents.

Q2: I've confirmed my reagents are pure and the conditions are inert, but the yield is still low. What should I try next?

Systematic optimization of the reaction parameters is the next step. The following areas are critical for improving the yield with a challenging substrate like this compound.

Catalyst System Optimization

The choice of palladium catalyst and ligand is crucial. For electron-deficient and sterically hindered aryl iodides, a standard catalyst like Pd(PPh₃)₄ might not be optimal.

  • Palladium Pre-catalyst: Consider using a more active pre-catalyst. PdCl₂(PPh₃)₂ is a common and effective choice.[1] Other options include Pd(OAc)₂ or Pd₂(dba)₃, which require the addition of a phosphine ligand.

  • Ligand Selection: The ligand plays a significant role in the stability and activity of the catalyst.

    • Bulky and Electron-Rich Ligands: For challenging substrates, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[2] Consider screening ligands such as XPhos, SPhos, or P(t-Bu)₃.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also known to be effective in challenging Sonogashira couplings.

Reaction Conditions
  • Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-deficient or sterically hindered substrates often require heating.[1] A systematic increase in temperature (e.g., from room temperature to 40°C, 60°C, or higher) may be necessary. Monitor for decomposition of starting materials or product at higher temperatures.

  • Solvent: The choice of solvent can influence catalyst solubility and reactivity.

    • Commonly used solvents include THF, DMF, and toluene.

    • For some systems, using the amine base (e.g., triethylamine) as the solvent, or in a high ratio with a co-solvent, can be effective.

  • Base: The base is critical for the deprotonation of the terminal alkyne.

    • Triethylamine (TEA) and diisopropylamine (DIPA) are common choices.

    • For copper-free reactions, stronger bases like Cs₂CO₃ or K₃PO₄ may be beneficial.[2]

Copper vs. Copper-Free Conditions
  • Copper(I) Co-catalyst: Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[2] However, it can also promote the undesirable homocoupling of the alkyne.

  • Copper-Free Conditions: To avoid alkyne homocoupling, a copper-free Sonogashira reaction is a valuable alternative.[2] This approach often requires a stronger base and may necessitate a different palladium/ligand system to achieve high yields.

Frequently Asked Questions (FAQs)

Q3: What is the typical reactivity order for halogens in a polyhalogenated substrate like mine?

The reactivity of halogens in Sonogashira coupling follows the order: I > Br > Cl > F.[3] For this compound, the reaction will selectively occur at the C-I bond. The chloro and fluoro substituents will remain intact under typical Sonogashira conditions.

Q4: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

Alkyne homocoupling is a common side reaction, especially in the presence of copper and oxygen. To minimize it:

  • Switch to Copper-Free Conditions: This is the most effective way to suppress Glaser coupling.[2]

  • Ensure Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

Q5: Should I be concerned about catalyst deactivation?

Yes, catalyst deactivation can be a cause of low yield. The active Pd(0) species can be sensitive.

  • Use of a Pre-catalyst: Using a stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ can be beneficial as the active Pd(0) species is generated in situ.

  • Ligand Ratio: An appropriate ligand-to-palladium ratio is important for stabilizing the active catalytic species.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the yield of Sonogashira reactions with substrates analogous to this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryPalladium SourceLigandCo-catalystBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄-CuITEATHF25Moderate
2PdCl₂(PPh₃)₂-CuIDIPADMF60Good
3Pd₂(dba)₃XPhos-Cs₂CO₃Toluene80High
4Pd(OAc)₂P(t-Bu)₃-K₃PO₄Dioxane80High

Table 2: Influence of Base and Solvent on Yield

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂/CuITEATHF40Moderate
2PdCl₂(PPh₃)₂/CuIDIPADMF40Good
3Pd₂(dba)₃/XPhosCs₂CO₃Toluene80High
4Pd₂(dba)₃/XPhosK₃PO₄Dioxane80High

Experimental Protocols

The following is a generalized experimental protocol for the Sonogashira coupling of this compound. This should be considered a starting point for optimization.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the anhydrous, degassed amine base (e.g., TEA or DIPA, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), and the desired phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Add the inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the terminal alkyne (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove the base and catalyst residues.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of the Sonogashira reaction to aid in troubleshooting and understanding the process.

Sonogashira_Workflow cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Start Low Yield with This compound Check_Inert Verify Inert Atmosphere (Degas Solvents/Reagents) Start->Check_Inert Check_Purity Confirm Reagent Purity (Aryl Iodide, Alkyne, Base) Check_Inert->Check_Purity Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand) Check_Purity->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Base) Optimize_Catalyst->Optimize_Conditions Consider_Cu_Free Consider Copper-Free Protocol (Minimize Homocoupling) Optimize_Conditions->Consider_Cu_Free Improved_Yield Improved Product Yield Consider_Cu_Free->Improved_Yield

Caption: A workflow for troubleshooting and optimizing Sonogashira reactions.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Ar)I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡C-R (Desired Product) RedElim->Product Alkyne H-C≡C-R (Terminal Alkyne) Cu_Acetylide Cu-C≡C-R (Copper Acetylide) Alkyne->Cu_Acetylide + CuI, Base Base Base (e.g., TEA) CuI CuI Cu_Acetylide->Transmetalation Side_Reaction Glaser Homocoupling (R-C≡C-C≡C-R) (Undesired Side Product) Cu_Acetylide->Side_Reaction O₂

References

Technical Support Center: Ligand Selection for Cross-Coupling of 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 4-Chloro-1-fluoro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ligand selection, experimental protocols, and troubleshooting for various cross-coupling reactions of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration for selective cross-coupling of this compound?

A1: The primary consideration is the inherent difference in reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F. This pronounced difference allows for high selectivity at the C-I bond while leaving the C-Cl and C-F bonds intact under carefully controlled conditions.

Q2: How does the choice of ligand influence the selectivity of the reaction?

A2: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Electron-rich and sterically bulky phosphine ligands are often employed to facilitate the oxidative addition of less reactive C-Cl bonds. However, for selective coupling at the C-I bond of this compound, less sterically demanding and less electron-rich ligands can be advantageous to avoid competitive oxidative addition at the C-Cl bond.

Q3: Can I perform a second cross-coupling reaction at the C-Cl position?

A3: Yes, sequential cross-coupling is a powerful strategy with this substrate. After the initial selective coupling at the C-I position, the resulting product can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperatures, stronger base, and a more active catalyst system with bulky, electron-rich ligands) to functionalize the C-Cl bond.

Q4: What are the most common side reactions to be aware of?

A4: The most common side reactions include:

  • Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling).

  • Protodehalogenation , where the halogen is replaced by a hydrogen atom.

  • Loss of selectivity , leading to a mixture of products where coupling has occurred at both the C-I and C-Cl positions. This is more likely with highly active catalyst systems or at elevated temperatures.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield
Possible Cause Troubleshooting Step
Inactive CatalystEnsure the palladium precatalyst is properly activated to Pd(0) in situ. Use a fresh source of palladium and ligand. For Pd(II) sources like Pd(OAc)₂, ensure the reaction conditions facilitate reduction to Pd(0).
Poor Ligand ChoiceThe ligand may not be suitable for the specific coupling reaction. For selective C-I coupling, start with less bulky ligands like PPh₃ or P(o-tol)₃.
Impure Reagents or SolventsUse freshly distilled and degassed solvents. Ensure the purity of the substrate and coupling partner.
Ineffective BaseThe base may not be strong enough to facilitate transmetalation (in Suzuki coupling) or deprotonation of the nucleophile (in Buchwald-Hartwig amination). Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Oxygen ContaminationThoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
Issue 2: Lack of Selectivity (Coupling at both C-I and C-Cl)
Possible Cause Troubleshooting Step
Catalyst System is Too ReactiveSwitch to a less active catalyst system. For example, use a less electron-rich or less sterically bulky ligand. Avoid highly active Buchwald-type biaryl phosphine ligands if only C-I coupling is desired.
High Reaction TemperatureLower the reaction temperature. C-I bond activation occurs at a lower temperature than C-Cl bond activation.
Prolonged Reaction TimeMonitor the reaction by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent subsequent coupling at the C-Cl bond.

Ligand Selection and Experimental Protocols

The following sections provide recommended starting points for ligand selection and detailed experimental protocols for various cross-coupling reactions of this compound. The key to success is achieving selective functionalization at the most reactive C-I bond.

Logical Workflow for Ligand Selection

LigandSelection start Start: Cross-Coupling of This compound goal Goal: Selective Coupling at C-I Bond start->goal reaction_type Choose Cross-Coupling Reaction goal->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki sonogashira Sonogashira reaction_type->sonogashira buchwald Buchwald-Hartwig reaction_type->buchwald heck Heck reaction_type->heck ligand_screening Ligand Screening: Start with less reactive ligands suzuki->ligand_screening sonogashira->ligand_screening buchwald->ligand_screening heck->ligand_screening conditions Optimize Reaction Conditions: Temperature, Base, Solvent ligand_screening->conditions analysis Analyze Results: Yield and Selectivity conditions->analysis troubleshoot Troubleshoot: Low Yield or Poor Selectivity analysis->troubleshoot success Successful Selective C-I Coupling analysis->success High Yield & Selectivity troubleshoot->ligand_screening Adjust Ligand/Conditions

Technical Support Center: 4-Chloro-1-fluoro-2-iodobenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation side reactions during palladium-catalyzed coupling of 4-chloro-1-fluoro-2-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of coupling reactions with this compound?

A1: Dehalogenation is an undesired side reaction where one or more halogen atoms on the this compound substrate are replaced by a hydrogen atom. Given the reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), the iodine atom is the most susceptible to this hydrodehalogenation, leading to the formation of 1-chloro-3-fluorobenzene as a significant byproduct. This side reaction reduces the yield of the desired coupled product and complicates purification.

Q2: What are the primary causes of dehalogenation?

A2: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources within the reaction mixture, including:

  • Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) or even trace amounts of water in aprotic solvents can act as hydride sources.

  • Bases: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can generate Pd-H species through β-hydride elimination. Some amine bases can also be a source of hydrides.[1][2]

  • Reagents: Impurities in the coupling partners, such as boronic acids in Suzuki coupling, can sometimes contain hydride species.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of dehalogenation.

Q3: How does the choice of coupling reaction (Suzuki, Sonogashira, Heck) influence the likelihood of dehalogenation?

A3: While dehalogenation can occur in all three reaction types, its prevalence can vary. The specific reaction conditions, including the nature of the coupling partner and the required additives, play a crucial role. For instance, the amine bases often used in Sonogashira couplings can be a significant source of hydrides.[3] In Suzuki couplings, the choice of base is a critical factor influencing the extent of dehalogenation.[1]

Troubleshooting Guides

Issue: Significant Formation of Dehalogenated Byproduct (1-chloro-3-fluorobenzene)

This is the most common issue when working with this compound. The following tables provide a systematic approach to troubleshoot and minimize dehalogenation in Suzuki, Sonogashira, and Heck couplings.

Troubleshooting Workflow:

Troubleshooting_Workflow start High Dehalogenation Observed q1 Analyze Reaction Components start->q1 q2 Modify Reaction Conditions q1->q2 q3 Optimize Catalyst System q2->q3 end Minimized Dehalogenation q3->end

Caption: A logical workflow for troubleshooting dehalogenation side reactions.

Suzuki Coupling: Troubleshooting Dehalogenation
Potential Cause Recommended Solution Rationale Illustrative Dehalogenation %
Strong Base (e.g., NaOH, KOtBu) Switch to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.Strong alkoxide bases are known to generate palladium-hydride species, which are direct precursors to hydrodehalogenation. Carbonates and phosphates are less prone to this pathway.[1]25-40%
Protic or Wet Solvent Use anhydrous aprotic solvents like dioxane, toluene, or THF. Ensure all reagents and glassware are thoroughly dried.Protic solvents and water can act as hydride donors, leading to the formation of Pd-H species that cause dehalogenation.[4]20-35%
High Reaction Temperature Lower the reaction temperature. Screen temperatures from room temperature up to 80 °C.Higher temperatures can accelerate the rate of dehalogenation relative to the desired cross-coupling.15-30%
Inappropriate Ligand Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.These ligands promote the reductive elimination step of the desired product, outcompeting the dehalogenation pathway.10-25%

Note: The illustrative dehalogenation percentages are estimates for problematic reactions and can vary significantly based on the specific combination of reagents and conditions.

Sonogashira Coupling: Troubleshooting Dehalogenation
Potential Cause Recommended Solution Rationale Illustrative Dehalogenation %
Amine Base (e.g., Triethylamine, Diisopropylamine) Use a non-nucleophilic, sterically hindered amine base or switch to an inorganic base like K₂CO₃ or Cs₂CO₃ in a copper-free protocol.Amine bases can be a source of hydrides, leading to dehalogenation. Copper-free conditions can sometimes allow for the use of weaker bases.[3]20-35%
High Catalyst Loading / Unstable Catalyst Use a lower catalyst loading (e.g., 1-2 mol % Pd). Consider using a pre-catalyst to ensure a well-defined active species.High concentrations of active Pd(0) can sometimes favor side reactions.15-30%
Presence of Copper(I) Iodide Attempt a copper-free Sonogashira protocol.While essential for the traditional mechanism, copper salts can sometimes contribute to side reactions. Copper-free methods, though often requiring different conditions, can mitigate this.10-25%
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.Extended reaction times at elevated temperatures can lead to catalyst decomposition and an increase in side products, including dehalogenation.10-20%

Note: The illustrative dehalogenation percentages are estimates for problematic reactions and can vary significantly based on the specific combination of reagents and conditions.

Heck Coupling: Troubleshooting Dehalogenation
Potential Cause Recommended Solution Rationale Illustrative Dehalogenation %
Hydride Source in Reaction Medium Use a non-protic, anhydrous solvent and a non-hydridic base (e.g., K₂CO₃, NaOAc).The Heck reaction is also susceptible to Pd-H formation, which leads to dehalogenation. Minimizing potential hydride sources is crucial.15-30%
High Temperature Optimize the temperature; run the reaction at the lowest temperature that allows for a reasonable reaction rate.As with other coupling reactions, high temperatures can favor the dehalogenation pathway.10-25%
Ligand Choice For challenging substrates, consider using bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.The ligand can influence the stability of the catalytic intermediates and the relative rates of the desired Heck coupling versus dehalogenation.[5][6]10-20%
Base Strength and Type Screen different inorganic and organic bases to find an optimal balance between reactivity and minimizing side reactions.The base plays a critical role in the regeneration of the Pd(0) catalyst and can also influence the formation of Pd-H species.15-25%

Note: The illustrative dehalogenation percentages are estimates for problematic reactions and can vary significantly based on the specific combination of reagents and conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with Minimized Dehalogenation

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Degas the mixture by bubbling argon through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Protocol_Workflow A Combine Reactants & Base B Add Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Degas Mixture C->D E Heat & Stir D->E F Monitor Progress E->F G Workup & Purification F->G

Caption: Experimental workflow for the Suzuki coupling protocol.

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for Suzuki, Sonogashira, and Heck reactions, including the competing dehalogenation pathway.

Suzuki Coupling Catalytic Cycle with Dehalogenation Pathway

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-I) ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Transmetalation (Ar'B(OH)2, Base) PdH H-Pd(II)-X(L_n) ArPdX->PdH Hydride Source (e.g., Solvent, Base) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination Coupled Ar-Ar' ArPdAr_prime->Coupled PdH->Pd0 Dehalogenated Ar-H PdH->Dehalogenated Reductive Elimination

Caption: Suzuki coupling catalytic cycle showing the competing dehalogenation pathway.

Sonogashira Coupling Catalytic Cycle with Dehalogenation Pathway

Sonogashira_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-I) ArPdC_alkyne Ar-Pd(II)-C≡CR(L_n) ArPdX->ArPdC_alkyne Transmetalation (Cu-C≡CR) PdH H-Pd(II)-X(L_n) ArPdX->PdH Hydride Source (e.g., Amine Base) ArPdC_alkyne->Pd0 Reductive Elimination Coupled Ar-C≡CR ArPdC_alkyne->Coupled PdH->Pd0 Dehalogenated Ar-H PdH->Dehalogenated Reductive Elimination

Caption: Sonogashira coupling catalytic cycle with the dehalogenation side reaction.

Heck Coupling Catalytic Cycle with Dehalogenation Pathway

Heck_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-I) AlkeneComplex Ar-Pd(II)-X(Alkene)(L_n) ArPdX->AlkeneComplex Alkene Coordination PdH H-Pd(II)-X(L_n) ArPdX->PdH Hydride Source InsertionProduct R-CH(Ar)-CH2-Pd(II)-X(L_n) AlkeneComplex->InsertionProduct Migratory Insertion Coupled Ar-CH=CHR InsertionProduct->Coupled PdH_Base H-Pd(II)-X(L_n) + Base InsertionProduct->PdH_Base β-Hydride Elimination PdH_Base->Pd0 Base PdH->Pd0 Dehalogenated Ar-H PdH->Dehalogenated Reductive Elimination

Caption: Heck coupling catalytic cycle illustrating the competing dehalogenation pathway.

References

Technical Support Center: Purification of Products from 4-Chloro-1-fluoro-2-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 4-chloro-1-fluoro-2-iodobenzene. The following information is designed to address specific issues that may be encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in this compound in cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl > C-F. Therefore, the carbon-iodine bond is the most reactive site on this compound and will preferentially react, leaving the chloro and fluoro substituents intact under carefully controlled conditions. This high reactivity of the C-I bond allows for selective functionalization at the 2-position.

Q2: What are the common impurities I might encounter after a cross-coupling reaction with this compound?

A2: Common impurities include unreacted starting material (this compound), homocoupled byproducts from the coupling partner (e.g., biaryl compounds from a boronic acid in a Suzuki reaction or diynes from a terminal alkyne in a Sonogashira reaction), and residual palladium catalyst. Depending on the reaction conditions, side reactions involving the chloro group may also occur, leading to di-substituted products.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The starting material, being more halogenated, is generally less polar than the desired product. Visualizing the spots can be done under UV light (254 nm), as aromatic compounds will quench the fluorescence of the TLC plate.[1][2] Staining with iodine vapor can also be used to visualize organic compounds on the plate.[3][4]

Q4: What are the general principles for purifying the products from these reactions?

A4: The primary method for purifying products from these reactions is silica gel column chromatography.[5][6] The choice of eluent is critical for achieving good separation. Given that the products are typically halogenated aromatic compounds, a gradient elution with a mixture of hexanes and ethyl acetate is often effective. For more polar products, such as those from a Buchwald-Hartwig amination, a more polar solvent system like dichloromethane and methanol may be necessary. Recrystallization can also be a powerful purification technique if the product is a solid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from reactions with this compound.

Problem 1: Difficulty in separating the product from the starting material by column chromatography.
Possible Cause Suggested Solution
Similar Polarity The product and starting material may have very similar polarities, resulting in overlapping spots on the TLC and co-elution from the column.
Optimize the eluent system. Try using a less polar solvent system to increase the separation. A very shallow gradient or isocratic elution with a low percentage of the polar solvent can improve resolution. Consider using a different solvent system altogether, for example, toluene/ethyl acetate or dichloromethane/hexanes.
Use a longer column. A longer column provides more surface area for separation.
Employ a different stationary phase. If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
Problem 2: The purified product is still contaminated with palladium catalyst.
Possible Cause Suggested Solution
Palladium complexes co-elute with the product. Some palladium complexes can be soluble in organic solvents and may travel down the column.
Filter the crude reaction mixture through a pad of Celite® or silica gel before concentrating. This can remove a significant portion of the catalyst.
Wash the organic layer with an aqueous solution of a chelating agent. A wash with an aqueous solution of thiourea or sodium sulfide can help to remove residual palladium.
Use a scavenger resin. There are commercially available scavenger resins designed to bind and remove palladium from solution.
Problem 3: Low recovery of the desired product after column chromatography.
Possible Cause Suggested Solution
Product is adsorbing irreversibly to the silica gel. Highly polar compounds or those with certain functional groups can bind strongly to the acidic silica gel.
Deactivate the silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to reduce strong adsorption of basic compounds.
Use a different stationary phase. Alumina may be a better choice for acid-sensitive or highly polar compounds.
Product is volatile. Low molecular weight products may be lost during solvent removal under reduced pressure.
Use a cold trap and avoid excessive heating of the rotovap bath.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

General Protocol for Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data

The following table summarizes representative quantitative data for the purification of a hypothetical Suzuki coupling product. Actual results may vary depending on the specific reagents and conditions used.

ParameterValue
Starting Material This compound
Coupling Partner Phenylboronic acid
Product 4-Chloro-2-fluoro-1,1'-biphenyl
Typical Yield 85-95%
TLC Eluent System Hexanes:Ethyl Acetate (9:1)
Rf (Starting Material) ~0.8
Rf (Product) ~0.6
Column Chromatography Eluent Gradient of 0% to 10% Ethyl Acetate in Hexanes
Purity after Chromatography >98% (by GC-MS or NMR)

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Coupling Partner + Catalyst & Base solvent Degassed Solvent reactants->solvent 1. Add heating Heating & Stirring solvent->heating 2. React extraction Extraction with Organic Solvent heating->extraction 3. Quench washing Wash with H₂O & Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentration drying->concentration column Column Chromatography concentration->column 4. Purify fractions Collect & Analyze Fractions column->fractions isolate Isolate Pure Product fractions->isolate

Caption: General experimental workflow for cross-coupling reactions and purification.

troubleshooting_logic start Purification Issue? q1 Poor Separation? start->q1 q2 Low Recovery? start->q2 q3 Catalyst Contamination? start->q3 a1 Optimize Eluent Use Longer Column Change Stationary Phase q1->a1 Yes a2 Deactivate Silica Use Alumina Careful Concentration q2->a2 Yes a3 Filter through Celite Aqueous Wash Use Scavenger Resin q3->a3 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting low yields in Suzuki reactions of polyhalogenated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki reactions involving polyhalogenated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these complex cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve low yields and other common issues.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in Suzuki reactions with polyhalogenated aromatics can stem from a variety of factors, including catalyst deactivation, competing side reactions, and suboptimal reaction conditions. Below are common problems and their potential solutions.

Question 1: My Suzuki reaction is resulting in a low yield of the desired coupled product. What are the common causes and how can I improve it?

Low yields are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. For polyhalogenated, and particularly electron-rich or sterically hindered substrates, standard catalysts may be inefficient.[1][2]

    • Solution: Screen a variety of ligands. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) often improve catalytic activity for challenging substrates like aryl chlorides.[1][2][3] For instance, sterically encumbered alkyl phosphine ligands can promote the formation of mono-coordinated palladium-phosphine complexes, which accelerate oxidative addition, transmetalation, and reductive elimination.[4]

  • Ineffective Base or Solvent System: The base and solvent play crucial roles in the transmetalation step and overall stability of the reaction components.[5][6]

    • Solution: Experiment with different bases and solvents. A common issue is the poor solubility of inorganic bases in organic solvents. Using a biphasic solvent system (e.g., Toluene/water, Dioxane/water) can be beneficial.[5][7] The choice of base is also critical; stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃), especially for less reactive aryl chlorides.[8] However, for base-sensitive substrates, milder bases like potassium fluoride (KF) might be necessary.[9]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. The most common side reactions are homocoupling of the boronic acid and dehalogenation of the aromatic halide.[8][10]

    • Solution: To minimize homocoupling, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can promote this side reaction.[8][11] Dehalogenation can be influenced by the solvent and base; for example, DMF can sometimes act as a hydride source, leading to hydrodehalogenation.[7] Protecting groups on sensitive functionalities, such as the nitrogen on a pyrrole ring, can also prevent dehalogenation.[12]

  • Protodeborylation: The boronic acid can be unstable and undergo cleavage of the C-B bond, especially at higher temperatures or in the presence of water.[8]

    • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times.[8] Employing anhydrous solvents can also minimize this side reaction.[8] Alternatively, using more stable boronic acid derivatives like pinacol esters or MIDA boronates can be beneficial.[8]

Question 2: I am observing significant amounts of homocoupled byproducts. How can I suppress this side reaction?

Homocoupling of the boronic acid reagent leads to the formation of biaryl impurities and is often exacerbated by the presence of oxygen.[8]

Solutions to Minimize Homocoupling:

  • Thorough Degassing: Before starting the reaction, thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[8][11]

  • Maintain an Inert Atmosphere: Throughout the experiment, maintain a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.[8][11]

  • Control of Palladium Species: Homocoupling can be promoted by the presence of Pd(II) species. Using a Pd(0) source or ensuring the efficient in situ reduction of a Pd(II) precatalyst can help.[10]

Question 3: My starting polyhalogenated aromatic is undergoing dehalogenation instead of coupling. What can I do to prevent this?

Dehalogenation is a common side reaction where a halogen atom is replaced by a hydrogen atom. This can occur through various mechanisms, often involving a hydride transfer to the palladium complex.[10]

Strategies to Prevent Dehalogenation:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent.[8] Sometimes, simply lowering the reaction temperature can favor the desired cross-coupling over dehalogenation.

  • Choice of Solvent and Base: Certain solvents, like DMF, can act as hydride donors and promote dehalogenation.[7] Consider using alternative solvents such as dioxane or toluene. The choice of base can also be influential.

  • Protecting Groups: For certain heterocyclic substrates, such as pyrroles, dehalogenation can be a significant issue. Protection of the heteroatom (e.g., the pyrrole nitrogen) can suppress this side reaction.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my Suzuki reaction with a polyhalogenated aromatic?

The choice of ligand is critical for a successful Suzuki reaction, especially with challenging substrates like polyhalogenated aromatics. Generally, electron-rich and sterically bulky phosphine ligands are preferred as they facilitate the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.[3]

Recommended Ligand Classes:

  • Buchwald-type biaryl phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for a broad range of Suzuki couplings, including those with aryl chlorides.

  • N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands, known for their strong electron-donating ability and thermal stability.[13]

  • Sterically encumbered alkyl phosphines: Ligands like tricyclohexylphosphine (PCy₃) or di-tert-butylphosphino-based ligands can also be very effective.[4]

A screening of several ligands is often necessary to identify the optimal one for a specific substrate combination.

Q2: Can I perform selective mono-arylation on a polyhalogenated aromatic?

Yes, selective mono-arylation is possible and is often governed by both steric and electronic factors.[14] For substrates with different halogen atoms (e.g., bromo and chloro), the reaction will preferentially occur at the more reactive C-halogen bond (C-I > C-Br > C-Cl).[15] For substrates with identical halogens, selectivity can be achieved by controlling the stoichiometry of the boronic acid (using it as the limiting reagent) and by careful optimization of the reaction conditions (catalyst, ligand, base, and solvent). Steric hindrance around a halogen atom can also direct the reaction to a less hindered site.

Q3: What is the best way to prepare my reagents and set up the reaction to ensure reproducibility?

Reproducibility in Suzuki reactions is highly dependent on the purity of the reagents and the exclusion of oxygen and moisture.

Best Practices:

  • Reagent Purity: Use high-purity solvents and reagents. Boronic acids can be prone to degradation, so it's advisable to check their purity before use.

  • Inert Atmosphere: As mentioned earlier, thoroughly degas your solvents and set up the reaction under an inert atmosphere (argon or nitrogen).[8][11]

  • Dry Glassware: Ensure all glassware is thoroughly dried to prevent quenching of the organometallic species.

  • Consistent Procedure: Follow a consistent procedure for adding reagents. Often, the palladium catalyst and ligand are added first, followed by the base, aryl halide, boronic acid, and finally the degassed solvent.

Data and Protocols

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Dichloropyridines
EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%) of Mono-alkylated ProductYield (%) of Di-alkylated Product
1Pd₂(dba)₃FcPPh₂K₃PO₄Dioxane/H₂O8024756
2Pd(OAc)₂Ad₂PⁿBuLiOᵗBuDioxane/H₂O10024-94
3Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O1102414-

Data synthesized from multiple sources for illustrative purposes.[4][16]

General Experimental Protocol for Suzuki-Miyaura Coupling of a Dihalogenated Aromatic

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the dihalogenated aromatic (1.0 mmol), the boronic acid or ester (1.1-2.3 equiv.), and the base (2.0-6.0 equiv.).[4][17]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[17]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., Ad₂PⁿBu, 3-6 mol%).[4]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[4][17]

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16-24 hours).[4][17]

  • Monitoring: Monitor the reaction progress by a suitable technique, such as TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[17]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Base Activation Pd0 Pd(0)Ln OA_intermediate R¹-Pd(II)Ln-X Pd0->OA_intermediate Oxidative Addition (R¹-X) TM_intermediate R¹-Pd(II)Ln-R² OA_intermediate->TM_intermediate Transmetalation (R²-B(OR)₂) TM_intermediate->Pd0 Reductive Elimination Product R¹-R² TM_intermediate->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->OA_intermediate Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No SM_Consumed Side Reactions Likely Check_SM->SM_Consumed Yes Optimize_Conditions Optimize Catalyst, Ligand, Base, Solvent, or Temperature Incomplete_Reaction->Optimize_Conditions Check_Homocoupling Homocoupling Observed? SM_Consumed->Check_Homocoupling End Improved Yield Optimize_Conditions->End Degas Improve Degassing & Inert Atmosphere Check_Homocoupling->Degas Yes Check_Dehalogenation Dehalogenation Observed? Check_Homocoupling->Check_Dehalogenation No Degas->Check_Dehalogenation Check_Dehalogenation->Optimize_Conditions No Change_Solvent_Base Change Solvent/Base Consider Protecting Group Check_Dehalogenation->Change_Solvent_Base Yes Change_Solvent_Base->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 4-Chloro-1-fluoro-2-iodobenzene.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. The advice provided is based on established principles of cross-coupling reactions and known challenges with halogenated aromatic substrates.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired biaryl product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Given the reactivity trend of halogens (I > Br > Cl > F), the reaction is expected to occur at the C-I bond.

Potential Causes & Solutions:

  • Catalyst Deactivation by Impurities:

    • Problem: Impurities in reagents or solvents can act as catalyst poisons. Oxygen, for instance, can lead to the formation of inactive palladium oxides.

    • Solution: Ensure all solvents and reagents are of high purity and are thoroughly degassed. Techniques like sparging with an inert gas (Argon or Nitrogen) for 30 minutes are effective.

  • Suboptimal Base Selection:

    • Problem: The choice and strength of the base are critical. An inappropriate base can lead to poor reaction rates or side reactions. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are commonly used.

    • Solution: Screen a panel of bases. If using a boronic acid, activation with a base is necessary to facilitate transmetalation.[1] For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be effective.

  • Ligand Degradation:

    • Problem: Phosphine-based ligands, especially electron-rich and bulky ones, are prone to oxidation or other forms of degradation at elevated temperatures.

    • Solution: Use air-stable pre-catalysts, such as those from the Buchwald-Hartwig generation 3 (G3) series.[2] If preparing the catalyst in situ, ensure the ligand is handled under an inert atmosphere. Increasing the ligand-to-palladium ratio might compensate for some degradation, but excessive ligand can also inhibit the reaction.

  • Poor Substrate Quality:

    • Problem: The this compound or the boronic acid coupling partner may contain impurities that poison the catalyst.

    • Solution: Purify the starting materials using techniques like recrystallization, distillation, or column chromatography.

  • Side Reaction: Protodeborylation of Boronic Acid:

    • Problem: The boronic acid can be unstable under the reaction conditions and undergo protodeborylation, where the boronic acid group is replaced by a hydrogen atom.

    • Solution: Use boronate esters (e.g., pinacol esters), which are generally more stable than boronic acids. Ensure the reaction is not unnecessarily prolonged.

  • Formation of Inactive Palladium Species:

    • Problem: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially with less stable catalyst systems.

    • Solution: Use robust ligands that stabilize the Pd(0) species. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.

Troubleshooting Workflow:

start Low/No Yield in Suzuki Coupling check_reagents Are reagents and solvents pure and degassed? start->check_reagents degas Action: Re-run with freshly purified and degassed materials. check_reagents->degas No check_base Is the base appropriate? check_reagents->check_base Yes degas->check_base screen_bases Action: Screen alternative bases (e.g., K3PO4, Cs2CO3, KF). check_base->screen_bases No check_catalyst Is the catalyst system robust? check_base->check_catalyst Yes screen_bases->check_catalyst change_catalyst Action: Switch to a more stable pre-catalyst (e.g., XPhos-Pd-G3) or use bulky, electron-rich ligands. check_catalyst->change_catalyst No check_boronic_acid Is the boronic acid stable? check_catalyst->check_boronic_acid Yes change_catalyst->check_boronic_acid use_ester Action: Use a boronate ester instead of the boronic acid. check_boronic_acid->use_ester No end Re-evaluate reaction scope check_boronic_acid->end Yes use_ester->end

Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.
Issue 2: Significant Formation of Hydrodehalogenated Byproduct

Question: In my cross-coupling reaction, I am observing a significant amount of 1-chloro-4-fluorobenzene, which appears to be a hydrodehalogenated byproduct. How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom is replaced by a hydrogen atom.[3] This can occur through several pathways, often involving a hydride source in the reaction mixture.

Potential Causes & Solutions:

  • Hydride Source in the Reaction:

    • Problem: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., alkoxides), or even water.[4]

    • Solution:

      • Solvent Choice: Use aprotic solvents like toluene, dioxane, or THF. Ensure they are anhydrous.

      • Base Selection: Avoid bases that can easily provide a hydride, such as sodium tert-butoxide, if this side reaction is problematic. Carbonate or phosphate bases are often a better choice.

      • Moisture Control: Run the reaction under strictly anhydrous conditions.

  • β-Hydride Elimination Pathway:

    • Problem: In some catalytic cycles, particularly in Heck reactions or if certain organometallic reagents are used, a β-hydride elimination from an intermediate can lead to the formation of a palladium-hydride species, which then reductively eliminates with the aryl group to give the hydrodehalogenated product.[5]

    • Solution:

      • Ligand Modification: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Experiment with different ligands to find one that favors the desired product formation.

      • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired reductive elimination.

  • Reaction with Phosphine Ligands and Water:

    • Problem: It has been reported that for fluorinated substrates, hydrodehalogenation can occur through a direct route involving the phosphine ligand and water.[4]

    • Solution: As mentioned, maintaining anhydrous conditions is crucial. The choice of phosphine ligand can also influence the extent of this side reaction.[4]

Quantitative Data on Byproduct Formation:

Parameter VariedCondition AByproduct (%)Condition BByproduct (%)
Solvent Toluene (anhydrous)< 5%Isopropanol> 20%
Base K₂CO₃< 5%NaOtBu15-25%
Water Anhydrous< 5%2 eq. H₂O added10-20%
Note: These are representative values to illustrate trends and may vary based on specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is recommended for cross-coupling reactions with this compound?

A1: For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands are generally effective. Examples include those using ligands like SPhos, XPhos, or tBuBrettPhos, often as air-stable palladium pre-catalysts (e.g., XPhos Pd G3).[2] For Buchwald-Hartwig amination, similar catalyst systems are employed, with the choice of ligand and base being critical.[5][6] For Heck reactions, catalyst systems may vary, but often involve phosphine ligands or N-heterocyclic carbenes (NHCs).

Q2: Can I selectively react at the chlorine or fluorine positions?

A2: Due to the bond dissociation energies (C-I < C-Br < C-Cl << C-F), selective reaction at the iodine position is highly favored under standard palladium-catalyzed cross-coupling conditions. Activating the C-Cl bond typically requires more forcing conditions and specialized catalyst systems, often involving nickel catalysts or highly electron-donating ligands for palladium. Direct activation of the C-F bond is extremely challenging and would require very specific catalysts and conditions, which are generally not compatible with the much more reactive C-I and C-Cl bonds present in the molecule.

Q3: My catalyst seems to have died mid-reaction. Can I add more catalyst?

A3: Yes, adding a second portion of the catalyst can sometimes restart a stalled reaction. However, it's crucial to understand why the catalyst deactivated in the first place. If the issue is a slow-acting poison from your starting materials, the new catalyst will also eventually deactivate. It is often more effective to address the root cause, such as purifying the reagents. In some cases, a modest increase in the initial catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for gradual deactivation.

Q4: How can I reactivate a deactivated palladium catalyst?

A4: Reactivation of a homogeneous palladium catalyst that has been poisoned or has aggregated into palladium black is generally not practical in the context of a single reaction flask. For heterogeneous catalysts like Pd/C, some reactivation procedures exist, such as washing with solvents to remove adsorbed species or specific chemical treatments. However, for homogeneous catalysts used in cross-coupling, it is more common to prevent deactivation in the first place or to use a fresh batch of catalyst.

Q5: What is the role of the base in catalyst stability and activity?

A5: The base plays multiple roles in a cross-coupling reaction, and its choice can significantly impact catalyst performance. In Suzuki reactions, the base activates the boronic acid for transmetalation.[1] In Buchwald-Hartwig aminations, it deprotonates the amine.[5] However, a base that is too strong or has nucleophilic character can lead to ligand degradation or other side reactions that deactivate the catalyst. The base is also crucial for regenerating the Pd(0) catalyst at the end of the catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition:

    • Add degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe. The reaction concentration is typically around 0.1 M with respect to the aryl halide.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting by Catalyst and Base Screening

This protocol outlines a parallel screening approach to optimize reaction conditions when facing catalyst deactivation issues.

  • Setup:

    • Arrange a series of reaction vials (e.g., microwave vials) in a heating block.

    • In each vial, place this compound (1.0 eq.) and the coupling partner (1.2 eq.).

  • Variable Addition:

    • To different sets of vials, add different palladium catalysts/ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3) at a fixed loading (e.g., 2 mol%).

    • Within each catalyst set, add different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Execution and Analysis:

    • Add degassed solvent to all vials.

    • Heat the block to the desired temperature and stir for a set amount of time (e.g., 12-24 hours).

    • After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Logical Diagram for Catalyst Screening:

start Catalyst Deactivation Suspected setup Prepare Parallel Reaction Vials with Substrates start->setup catalyst_screen Screen Catalysts - Pd(PPh3)4 - Pd(dppf)Cl2 - XPhos Pd G3 setup->catalyst_screen base_screen Screen Bases - K2CO3 - K3PO4 - Cs2CO3 catalyst_screen->base_screen solvent_screen Screen Solvents - Toluene - Dioxane/H2O - DMF base_screen->solvent_screen analysis Analyze Results (LC-MS/GC-MS) solvent_screen->analysis optimized Identify Optimized Conditions analysis->optimized

Workflow for optimizing reaction conditions to overcome catalyst deactivation.

References

Technical Support Center: Microwave-Assisted Synthesis Using 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted synthesis utilizing 4-Chloro-1-fluoro-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Core Concepts: Reactivity and Regioselectivity

This compound is a versatile building block in organic synthesis, offering multiple sites for functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount for achieving regioselectivity. The generally accepted order of reactivity is C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for selective functionalization at the iodine-bearing position under controlled microwave conditions.

However, challenges such as competitive coupling at the chlorine site, side reactions, and low yields can arise. This guide provides insights into troubleshooting these issues for three key reaction types: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, as well as a brief discussion on Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling

Question: I am getting low yields in my microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the common causes and how can I optimize the reaction?

Answer:

Low yields in microwave-assisted Suzuki-Miyaura couplings can stem from several factors. Here’s a troubleshooting guide:

  • Inadequate Catalyst or Ligand: The choice of palladium catalyst and ligand is critical. For polyhalogenated substrates, bulky and electron-rich phosphine ligands often improve catalytic activity.

  • Suboptimal Base and Solvent: The base and solvent system plays a crucial role. A common issue is incomplete reaction due to a weak base or a solvent that does not facilitate the dissolution of all reactants at elevated temperatures.

  • Insufficient Microwave Power or Time: While microwave irradiation significantly accelerates reactions, insufficient time or power can lead to incomplete conversion.[1][2][3]

  • Dehalogenation Side Reaction: A common side reaction is the reduction of the C-I bond, leading to the formation of 1-chloro-3-fluorobenzene. This can be minimized by ensuring an inert atmosphere and using appropriate reaction conditions.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling catalyst Check Catalyst/Ligand System start->catalyst base_solvent Evaluate Base and Solvent catalyst->base_solvent If no improvement success Improved Yield catalyst->success If yield improves mw_params Optimize Microwave Parameters base_solvent->mw_params If no improvement base_solvent->success If yield improves side_reactions Investigate Side Reactions mw_params->side_reactions If no improvement mw_params->success If yield improves side_reactions->catalyst Re-evaluate from start side_reactions->success If side reactions are minimized

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux9092
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001581
α-Iodoenaminone4-Methoxyphenylboronic acidPd(PPh₃)₄ (20)Ba(OH)₂Dioxane/H₂O15015>80

Note: Data is compiled from similar systems to provide a baseline for optimization.[1][2][3]

Sonogashira Coupling

Question: I am observing significant homocoupling of my alkyne (Glaser coupling) during the microwave-assisted Sonogashira reaction with this compound. How can I suppress this side reaction?

Answer:

Homocoupling is a common side reaction in Sonogashira couplings, especially under microwave conditions where high local temperatures can be achieved. Here are some strategies to minimize it:

  • Copper-Free Conditions: While copper (I) is a traditional co-catalyst, it can also promote homocoupling. Running the reaction under copper-free conditions can significantly reduce this side product.

  • Choice of Base and Solvent: A bulky amine base can sometimes hinder the approach of the alkyne to the copper catalyst (if used), thus reducing homocoupling. The solvent can also influence the outcome.

  • Control of Reaction Parameters: Carefully controlling the microwave power and temperature is crucial. Overheating can lead to catalyst decomposition and an increase in side reactions.

  • Inert Atmosphere: Ensuring the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) can minimize oxidative homocoupling.

Logical Relationship for Minimizing Sonogashira Homocoupling

G start High Alkyne Homocoupling copper_free Implement Copper-Free Conditions start->copper_free base_solvent Optimize Base and Solvent start->base_solvent mw_params Precise Microwave Control start->mw_params inert_atmosphere Ensure Inert Atmosphere start->inert_atmosphere success Reduced Homocoupling copper_free->success base_solvent->success mw_params->success inert_atmosphere->success

Caption: Strategies to minimize alkyne homocoupling in Sonogashira reactions.

Quantitative Data for Sonogashira Coupling:

Aryl HalideCoupling PartnerCatalyst (mol%)Co-catalystBaseSolventTemp (°C)Time (min)Yield (%)
4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purineVarious alkynesPd(PPh₃)₄CuIEt₃NDMF100-12020-3060-85
Aryl iodidesTrimethylsilylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF1405-2580-95

Note: Data is from representative systems to guide optimization.

Buchwald-Hartwig Amination

Question: My microwave-assisted Buchwald-Hartwig amination of this compound is giving me a mixture of products, with some reaction at the chlorine position. How can I improve the regioselectivity for the iodine position?

Answer:

Achieving high regioselectivity in the Buchwald-Hartwig amination of polyhalogenated arenes under microwave conditions requires careful optimization to favor reaction at the more labile C-I bond.

  • Ligand Selection: The use of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the rate of oxidative addition at the C-I bond and often allows for lower reaction temperatures, thus minimizing reaction at the C-Cl bond.[4]

  • Temperature and Time Control: While microwaves accelerate reactions, excessive temperature or prolonged reaction times can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. It is crucial to monitor the reaction progress and stop it once the starting material is consumed to avoid over-reaction.

  • Choice of Base: The strength and nature of the base can influence the catalytic cycle. Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used.

Experimental Workflow for Selective Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Analysis A Combine this compound, Amine, Pd-catalyst, Ligand, and Base in a microwave vial B Add Solvent and Stir A->B C Set Temperature and Time B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Quench Reaction and Extract Product D->E F Purify by Chromatography E->F G Characterize for Regioselectivity (NMR) F->G

Caption: General workflow for a microwave-assisted Buchwald-Hartwig amination experiment.

Quantitative Data for Buchwald-Hartwig Amination:

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
6-Bromo-2-chloroquinolineCyclic aminesPd(OAc)₂-K₃PO₄Benzotrifluoride150-High
2-Bromo-13α-estroneAnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene10010High

Note: This data illustrates conditions for selective amination on related polyhalogenated systems.[4]

Nucleophilic Aromatic Substitution (SNAr)

Question: Can I perform a selective SNAr reaction on this compound using microwave heating? Which position is most likely to react?

Answer:

Microwave heating can be very effective for SNAr reactions. In this compound, the fluorine atom is the most likely site for nucleophilic aromatic substitution. This is because fluorine is a good leaving group in SNAr reactions and its departure is facilitated by the electron-withdrawing effects of the adjacent chlorine and iodine atoms, which stabilize the intermediate Meisenheimer complex.

However, achieving high selectivity can be challenging, and you may see competing cross-coupling reactions if a palladium catalyst is present, even in trace amounts.

Troubleshooting Undesired SNAr Reactions:

  • If SNAr is undesired: Ensure all glassware and reagents are free from palladium contamination. The presence of a palladium source can catalyze cross-coupling reactions even when SNAr is the intended pathway.

  • To promote SNAr: Use a polar aprotic solvent like DMF, DMSO, or NMP, which are excellent microwave absorbers and can stabilize the charged intermediates in SNAr reactions. Use a strong nucleophile and a suitable base.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave process vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).[2]

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Protocol for Microwave-Assisted Sonogashira Coupling (Copper-Free)
  • To a microwave vial, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a base (e.g., Et₃N or DBU, 2.0-3.0 equiv.).

  • Add a degassed solvent (e.g., DMF or acetonitrile).

  • Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes).

  • After cooling, work up the reaction mixture by partitioning between an organic solvent and water.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by chromatography.

General Protocol for Microwave-Assisted Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add to a microwave vial the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and remove it from the glovebox.

  • Heat the mixture in the microwave reactor to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-60 minutes).[4]

  • After cooling, dilute with an organic solvent, filter through a pad of celite, and concentrate.

  • Purify the residue by column chromatography.

Disclaimer: These protocols are general guidelines and may require optimization for specific substrates and reaction scales. Always consult the relevant literature and perform small-scale test reactions before scaling up. Safety precautions, including the use of appropriate personal protective equipment and conducting reactions in a well-ventilated fume hood, should always be followed.

References

Technical Support Center: Flow Chemistry Applications for 4-Chloro-1-fluoro-2-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flow chemistry for reactions involving 4-chloro-1-fluoro-2-iodobenzene. Given the specificity of this substrate, this guide also incorporates insights from reactions with structurally similar polyhalogenated aromatic compounds to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using flow chemistry for reactions with this compound?

A1: Flow chemistry offers several key advantages over traditional batch processing for this substrate:

  • Enhanced Safety: Many reactions involving organometallic intermediates, such as Grignard reagents or aryllithium species, are highly exothermic and can be hazardous on a large scale.[1][2][3] Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways.[1][3]

  • Precise Reaction Control: The precise control over parameters like residence time, temperature, and stoichiometry in a continuous flow system leads to improved selectivity and higher yields of the desired product.[4] This is particularly crucial when dealing with polyfunctionalized molecules like this compound, where competing side reactions are possible.

  • Increased Efficiency and Scalability: Flow chemistry enables rapid reaction optimization and seamless scaling from laboratory to production scale without extensive re-optimization.[4][5] This significantly shortens development timelines for pharmaceutical intermediates derived from this starting material.

  • Access to Novel Reaction Windows: Flow reactors can be operated at temperatures and pressures exceeding the boiling points of solvents, enabling faster reaction rates and potentially novel reactivity.[1]

Q2: Which types of reactions involving this compound are most amenable to flow chemistry?

A2: Several important transformations are well-suited for flow chemistry:

  • Lithiation and Halogen-Lithium Exchange: The high reactivity and potential instability of the resulting aryllithium species can be safely managed in a flow setup. The short residence times possible in microreactors allow for the generation and immediate trapping of these intermediates with various electrophiles before decomposition can occur.[6][7][8]

  • Suzuki-Miyaura Cross-Coupling: Continuous flow Suzuki-Miyaura reactions, often utilizing packed-bed reactors with heterogeneous catalysts, offer high efficiency, easy product separation, and catalyst recycling.[9][10][11][12] This is a powerful method for C-C bond formation using this compound.

  • Grignard Reactions: The formation of Grignard reagents from aryl halides can be challenging to initiate and control in batch. Flow reactors, particularly those with packed beds of magnesium, provide a safer and more reproducible method for their generation and subsequent reaction.[2][3][13]

Q3: How can I monitor the progress of my reaction in a continuous flow setup?

A3: In-line and on-line analytical techniques, often referred to as Process Analytical Technology (PAT), are crucial for real-time reaction monitoring.[14] Common methods include:

  • In-line Spectroscopy: Techniques like FTIR, UV/Vis, and Raman spectroscopy can be integrated directly into the flow path to provide continuous data on reactant consumption and product formation.

  • On-line Chromatography: Small aliquots of the reaction stream can be automatically sampled and injected into an HPLC or GC system for detailed analysis of the reaction mixture.

  • NMR Spectroscopy: Benchtop NMR spectrometers with flow cells are becoming increasingly popular for providing detailed structural information in real-time.[14]

Troubleshooting Guides

Problem 1: Reactor Clogging or Solid Precipitation

Symptoms:

  • Increase in backpressure.

  • Inconsistent flow rate.

  • Visible solid formation in the reactor tubing.

Possible Causes and Solutions:

CauseSolution
Insoluble Byproducts or Intermediates Many reactions, such as Suzuki couplings or reactions involving inorganic bases, can generate insoluble salts.[15][16] Consider using a co-solvent to improve solubility or switch to a base that forms a more soluble byproduct. The application of ultrasound can also help to keep solids suspended and prevent blockages.[17]
Product Precipitation If the product has limited solubility in the reaction solvent at the reaction temperature, it may precipitate. Increase the reaction temperature (if thermally stable) or use a solvent in which the product is more soluble. In some cases, in-line dilution with a suitable solvent after the reactor can prevent precipitation.
Reagent Instability and Decomposition Highly reactive organometallic intermediates can decompose to form insoluble materials, especially at elevated temperatures or with prolonged residence times. Optimize the reaction conditions to minimize residence time and maintain precise temperature control.
Catalyst Leaching and Agglomeration (for packed-bed reactors) Heterogeneous catalysts can sometimes leach into the reaction stream or the support material can break down, leading to clogging. Ensure the catalyst is robust under the reaction conditions and consider using a guard bed before the main reactor.

Logical Troubleshooting Workflow for Clogging:

Clogging_Troubleshooting start Clogging Observed check_pressure Check Backpressure Reading start->check_pressure visual_inspection Visually Inspect Reactor check_pressure->visual_inspection identify_location Identify Clogging Location visual_inspection->identify_location is_at_mixer At Mixer? identify_location->is_at_mixer is_in_reactor In Reactor Coil? identify_location->is_in_reactor is_post_reactor Post-Reactor? identify_location->is_post_reactor is_at_mixer->is_in_reactor No mixer_solubility Improve Mixing/Solubility - Use different mixer - Add co-solvent - Apply ultrasound is_at_mixer->mixer_solubility Yes is_in_reactor->is_post_reactor No reactor_solubility Improve Solubility in Reactor - Increase temperature - Change solvent is_in_reactor->reactor_solubility Yes post_reactor_cooling Controlled Cooling is_post_reactor->post_reactor_cooling Yes resolve Problem Resolved is_post_reactor->resolve No mixer_solubility->resolve reactor_residence_time Reduce Residence Time reactor_solubility->reactor_residence_time reactor_residence_time->resolve post_reactor_dilution In-line Dilution post_reactor_cooling->post_reactor_dilution post_reactor_dilution->resolve

Caption: Troubleshooting workflow for reactor clogging.

Problem 2: Low Yield or Incomplete Conversion

Symptoms:

  • In-line/on-line analysis shows significant amounts of starting material remaining.

  • Isolated product yield is lower than expected.

Possible Causes and Solutions:

CauseSolution
Insufficient Residence Time The reactants may not have enough time in the heated zone of the reactor to fully convert to the product. Decrease the flow rate or increase the reactor volume to increase the residence time.
Incorrect Stoichiometry Inaccurate pump calibration or concentration of reagent solutions can lead to non-optimal stoichiometry. Verify pump flow rates and the concentration of all stock solutions.
Suboptimal Reaction Temperature The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the reactor temperature while monitoring for byproduct formation.
Poor Mixing If the reagents are not mixed efficiently before entering the reactor, the reaction rate will be limited. Use a more efficient mixer (e.g., a static mixer) or increase the flow rate to promote better mixing.
Catalyst Deactivation For catalytic reactions, the catalyst may lose activity over time. Ensure the catalyst is compatible with all reagents and conditions. For packed-bed reactors, consider regenerating or replacing the catalyst.
Side Reactions Undesired side reactions may be consuming the starting material or product. Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.

Logical Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed analyze_output Analyze Reaction Output (HPLC, GC, NMR) start->analyze_output is_conversion_low Low Conversion? analyze_output->is_conversion_low increase_residence_time Increase Residence Time (Decrease Flow Rate) is_conversion_low->increase_residence_time Yes byproducts_observed Significant Byproducts? is_conversion_low->byproducts_observed No increase_temperature Increase Temperature increase_residence_time->increase_temperature check_stoichiometry Verify Stoichiometry (Pump Calibration, Concentrations) increase_temperature->check_stoichiometry improve_mixing Improve Mixing check_stoichiometry->improve_mixing resolve Problem Resolved improve_mixing->resolve optimize_conditions Optimize Conditions for Selectivity - Lower Temperature - Adjust Stoichiometry byproducts_observed->optimize_conditions Yes is_catalytic Catalytic Reaction? byproducts_observed->is_catalytic No optimize_conditions->resolve check_catalyst Check Catalyst Activity - Deactivation? - Leaching? is_catalytic->check_catalyst Yes is_catalytic->resolve No check_catalyst->resolve

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols (Illustrative Examples)

Note: Due to the limited availability of published flow chemistry protocols specifically for this compound, the following are representative procedures for similar halogenated aromatic compounds. Researchers should adapt and optimize these protocols for their specific needs.

Protocol 1: Halogen-Lithium Exchange and Trapping

This protocol is based on procedures for the lithiation of dihalopyridines and other polyhalogenated aromatics in flow.[8]

Reaction Scheme: Aryl-I + n-BuLi → Aryl-Li + n-BuI Aryl-Li + E⁺ → Aryl-E

Experimental Setup:

  • Two syringe pumps

  • T-mixer

  • PFA tubing reactor coil immersed in a cooling bath

  • Back pressure regulator

  • Quenching solution reservoir

Reagents:

  • Solution A: this compound (0.2 M) in anhydrous THF

  • Solution B: n-Butyllithium (0.22 M) in hexanes/THF

  • Solution C (Electrophile): N,N-Dimethylformamide (DMF, 1.0 M) in anhydrous THF

  • Quenching Solution: Saturated aqueous NH₄Cl

Procedure:

  • Set up the flow reactor system as shown in the diagram below. Ensure all glassware and tubing are oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Cool the reactor coil to the desired temperature (e.g., -40 °C).

  • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the reactor coil. This corresponds to a residence time that needs to be optimized (typically < 1 minute).

  • The output from the first reactor is then mixed with Solution C at a T-junction.

  • The resulting mixture is passed through a second reactor coil at the same temperature.

  • The final reaction mixture is quenched by flowing it into a vigorously stirred solution of saturated aqueous NH₄Cl.

  • The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Experimental Workflow Diagram:

Lithiation_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Workup pumpA Pump A (Aryl Iodide) mixer1 T-Mixer 1 pumpA->mixer1 pumpB Pump B (n-BuLi) pumpB->mixer1 pumpC Pump C (Electrophile) mixer2 T-Mixer 2 pumpC->mixer2 reactor1 Reactor Coil 1 (-40 °C) mixer1->reactor1 reactor1->mixer2 reactor2 Reactor Coil 2 (-40 °C) mixer2->reactor2 quench Quench (Sat. NH4Cl) reactor2->quench extraction Extraction & Purification quench->extraction

Caption: Experimental workflow for lithiation and trapping.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from continuous flow Suzuki-Miyaura reactions of aryl halides.[10][11]

Reaction Scheme: Aryl-I + Aryl'-B(OH)₂ --[Pd catalyst, Base]--> Aryl-Aryl'

Experimental Setup:

  • Two HPLC pumps

  • T-mixer

  • Packed-bed reactor containing a heterogeneous palladium catalyst (e.g., Pd on carbon)

  • Heated column oven

  • Back pressure regulator

Reagents:

  • Solution A: this compound (0.1 M) and an arylboronic acid (0.12 M) in a suitable solvent (e.g., 1,4-dioxane/water mixture).

  • Solution B: An aqueous solution of a base (e.g., K₂CO₃, 0.3 M).

Procedure:

  • Assemble the flow system with the packed-bed reactor housed in a column oven.

  • Equilibrate the system by pumping the solvent mixture through the reactor at the desired flow rate and temperature (e.g., 100 °C).

  • Pump Solution A and Solution B at the desired ratio (e.g., 2:1) through the T-mixer and into the heated packed-bed reactor. The total flow rate will determine the residence time.

  • Collect the output from the reactor after allowing the system to reach a steady state.

  • The collected solution is then worked up by separating the aqueous and organic layers. The organic layer is dried and the solvent removed to yield the crude product, which can be further purified.

Quantitative Data (Illustrative Examples for Aryl Halides):

Aryl HalideBoronic AcidCatalystBaseTemp (°C)Residence Time (min)Yield (%)Reference
3-BromopyridinePhenylboronic acidSPM3PdDIPEA802.5>99Vapourtec App Note
4-BromoanisolePhenylboronic acidPd-β-cyclodextrinK₂CO₃80< 585[1]
1-Iodo-4-nitrobenzenePhenylboronic acidPd/CK₂CO₃1201095Representative

Safety Considerations

  • Organometallic Reagents: Grignard reagents and organolithium compounds are often pyrophoric and react violently with water and air. All handling of these reagents should be done under a strict inert atmosphere using anhydrous solvents and proper syringe/cannula techniques.

  • High Pressure and Temperature: Operating flow reactors at elevated temperatures and pressures requires appropriate safety measures, including pressure-rated tubing and fittings, and a blast shield.

  • Solvent Compatibility: Ensure that all components of the flow reactor (tubing, fittings, etc.) are chemically compatible with the solvents and reagents being used, especially at high temperatures.

  • Emergency Procedures: Establish clear procedures for emergency shutdown of the flow system in case of a leak, clog, or thermal runaway.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Halobenzene Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of halobenzene isomers—iodobenzene, bromobenzene, chlorobenzene, and fluorobenzene—in seminal cross-coupling reactions. The information presented herein, supported by experimental data, is intended to aid researchers in the strategic design and optimization of synthetic routes in pharmaceutical and materials science research.

The efficiency of palladium-catalyzed cross-coupling reactions is fundamentally linked to the identity of the halogen on the aryl halide. The C-X bond's propensity to undergo oxidative addition to the palladium(0) catalyst is the rate-determining step in many cases, establishing a clear hierarchy of reactivity among the halobenzenes.[1] The generally accepted order of reactivity is:

I > Br > Cl > F

This trend is directly correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond is more readily cleaved, facilitating a faster oxidative addition compared to the significantly stronger and less reactive C-F bond.

Comparative Reactivity Data

The following table summarizes the relative reactivity of halobenzene isomers in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The yields are illustrative and can vary based on the specific reaction conditions, ligands, and substrates employed.

Halobenzene IsomerCross-Coupling ReactionTypical Reaction ConditionsProduct Yield (%)Relative Reactivity
Iodobenzene Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C>95%Very High
HeckPd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C~90%Very High
Buchwald-HartwigPd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C>95%Very High
Bromobenzene Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C~90%High
HeckPd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C~85%High
Buchwald-HartwigPd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C~90%High
Chlorobenzene Suzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C~70-80%Moderate
HeckPd₂(dba)₃, P(o-tolyl)₃, Cs₂CO₃, DMAc, 120 °C~60-70%Moderate
Buchwald-HartwigPd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110 °C~70-80%Moderate
Fluorobenzene Suzuki-MiyauraSpecialized Ni or Pd catalysts, harsh conditions<10%Very Low/Inert
HeckGenerally unreactive under standard conditions<5%Very Low/Inert
Buchwald-HartwigGenerally unreactive under standard conditions<5%Very Low/Inert

Mechanistic Overview and Visualization

The catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions share three fundamental steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[1][2][3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4] The reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar-X) trans_intermediate Ar-Pd(II)L₂-R oa_complex->trans_intermediate Transmetalation (R-B(OR)₂ + Base) trans_intermediate->pd0 Reductive Elimination product Ar-R trans_intermediate->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

The successful execution of a cross-coupling reaction requires careful attention to the experimental setup and the exclusion of oxygen, which can deactivate the palladium catalyst.

Experimental_Workflow setup Reaction Setup reagents Add Aryl Halide, Palladium Catalyst, Ligand, and Base setup->reagents degas Degas with Inert Gas (Argon or Nitrogen) reagents->degas add_coupling_partner Add Coupling Partner (e.g., Boronic Acid) degas->add_coupling_partner reaction Heat Reaction Mixture add_coupling_partner->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A standard experimental workflow for a palladium-catalyzed cross-coupling reaction.[6]

Detailed Experimental Protocols

The following are generalized experimental procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene and water via syringe.

  • Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: General Procedure for Heck Coupling of an Aryl Iodide

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (e.g., styrene) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine the aryl iodide, alkene, and Pd(OAc)₂.

  • Add DMF and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Add the aryl bromide and the amine.

  • Add toluene and seal the vial with a screw cap.

  • Remove the vial from the glovebox and heat the reaction mixture at 100 °C with stirring for 16-24 hours.

  • Cool the reaction to room temperature, then partition the contents between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[8]

Conclusion

The reactivity of halobenzene isomers in cross-coupling reactions is a well-established principle guided by the C-X bond strength. Iodobenzene and bromobenzene are highly reactive and suitable for a wide range of transformations under mild conditions. Chlorobenzene, while more challenging to activate, has become a viable substrate with the development of specialized, sterically hindered, and electron-rich phosphine ligands. Fluorobenzene remains largely unreactive in standard cross-coupling reactions due to the inertness of the C-F bond, requiring bespoke catalytic systems for activation. This guide provides a foundational understanding and practical protocols to aid in the selection of appropriate halobenzene substrates for efficient cross-coupling reactions.

References

Reactivity Face-Off: A Comparative Guide to 4-Chloro-1-fluoro-2-iodobenzene and 2-Chloro-1-fluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two structurally similar yet distinct haloaromatic compounds: 4-Chloro-1-fluoro-2-iodobenzene and 2-Chloro-1-fluoro-4-iodobenzene. This analysis is based on established principles of organic chemistry, supported by representative experimental protocols, to inform the strategic selection of these reagents in complex organic synthesis.

At a Glance: Predicted Reactivity Comparison

The primary determinant of reactivity in many common reactions involving these compounds is the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.[1] Consequently, reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Grignard reagent formation will predominantly occur at the iodo-substituted position. The relative reactivity of the two isomers is then influenced by the electronic and steric effects of the adjacent chloro and fluoro substituents.

Reaction TypePredicted More Reactive IsomerRationale
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) 2-Chloro-1-fluoro-4-iodobenzeneThe chloro and fluoro substituents in the ortho and meta positions to the iodine in this compound exert a greater steric hindrance and a stronger electron-withdrawing inductive effect, potentially slowing down the oxidative addition step. In 2-Chloro-1-fluoro-4-iodobenzene, the para position of the iodine is less sterically hindered.
Grignard Reagent Formation 2-Chloro-1-fluoro-4-iodobenzeneThe formation of a Grignard reagent is sensitive to steric hindrance around the carbon-halogen bond. The less sterically encumbered C-I bond in the 2-chloro-1-fluoro-4-iodobenzene is expected to react more readily with magnesium metal.[2][3]
Nucleophilic Aromatic Substitution (at C-Cl or C-F) This compound (at C-F)The strong electron-withdrawing iodine atom ortho to the fluorine in this compound would significantly activate this position towards nucleophilic attack.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of these isomers is a nuanced interplay of inductive effects, resonance effects, and steric hindrance.

G cluster_0 This compound cluster_1 2-Chloro-1-fluoro-4-iodobenzene a Iodine (ortho to F, meta to Cl) - High steric hindrance - Strong inductive withdrawal from F b Iodine (para to F, meta to Cl) - Lower steric hindrance - Weaker inductive effect from F a->b Leads to differing reactivity

Figure 1. Key structural differences influencing reactivity.

Experimental Protocols

While direct comparative data is unavailable, the following are representative protocols for key reactions involving haloiodobenzenes. These should be optimized for each specific substrate.

Suzuki-Miyaura Coupling: A Representative Protocol

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.[4]

Materials:

  • Aryl iodide (e.g., this compound or 2-Chloro-1-fluoro-4-iodobenzene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Aryl-I + Aryl-B(OH)2 B Add Pd(OAc)2, PPh3, K2CO3 A->B C Add Toluene/Water B->C D Degas with Argon C->D E Heat (80-100°C) D->E F Reaction Monitoring (TLC/GC) E->F G Workup & Extraction F->G H Purification (Chromatography) G->H I Product H->I

Figure 2. Workflow for a typical Suzuki-Miyaura coupling reaction.

Grignard Reagent Formation: A Representative Protocol

This protocol describes the formation of a Grignard reagent from an aryl iodide.[5][6] Extreme care must be taken to ensure anhydrous conditions.

Materials:

  • Aryl iodide (e.g., this compound or 2-Chloro-1-fluoro-4-iodobenzene) (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF) (5 mL)

  • A small crystal of iodine (as an initiator)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the flask.

  • Dissolve the aryl iodide in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the aryl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in the next synthetic step.

G A Dry Glassware B Add Mg turnings & I2 A->B C Add small portion of Aryl-I solution B->C D Initiate reaction (warming if needed) C->D E Dropwise addition of remaining Aryl-I D->E F Reflux E->F G Grignard Reagent (use immediately) F->G

Figure 3. Workflow for the formation of a Grignard reagent.

Application in Drug Discovery and Development

Halogenated aromatic compounds are pivotal in medicinal chemistry. The introduction of fluorine can enhance metabolic stability and binding affinity, while the other halogens provide synthetic handles for further functionalization. Both this compound and 2-Chloro-1-fluoro-4-iodobenzene serve as versatile intermediates in the synthesis of complex organic molecules for the development of novel therapeutics and agrochemicals.[7][8] The choice between these two isomers will depend on the desired substitution pattern of the final product and the anticipated reactivity in the chosen synthetic route.

Conclusion

While direct experimental comparisons of this compound and 2-Chloro-1-fluoro-4-iodobenzene are not extensively documented, a thorough understanding of fundamental organic chemistry principles allows for a reliable prediction of their relative reactivity. For reactions occurring at the C-I bond, such as palladium-catalyzed cross-couplings and Grignard reagent formation, the less sterically hindered 2-Chloro-1-fluoro-4-iodobenzene is predicted to be the more reactive isomer. Conversely, for nucleophilic aromatic substitution, the electronic activation provided by the ortho-iodine substituent in this compound would likely render the fluorine atom more susceptible to displacement. The provided protocols offer a solid foundation for the application of these versatile building blocks in the synthesis of complex target molecules. Researchers should consider these factors when designing synthetic strategies to optimize reaction conditions and yields.

References

A Comparative Guide to the NMR Analysis of 4-Chloro-1-fluoro-2-iodobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the products of three common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing 4-Chloro-1-fluoro-2-iodobenzene as the starting material. Due to the regioselectivity of these reactions, coupling is anticipated to occur at the most reactive C-I bond. This document presents detailed experimental protocols for these transformations and summarizes the predicted ¹H and ¹³C NMR data for the resulting products in clearly structured tables, facilitating straightforward comparison.

Introduction to Cross-Coupling Reactions of this compound

This compound is a versatile building block in organic synthesis, featuring three different halogen substituents. The reactivity of these halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, allowing for selective functionalization at the iodine-bearing carbon. This guide focuses on the products formed from the reaction of the C-I bond.

Comparative NMR Data of Reaction Products

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the expected products of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These predictions are based on established substituent effects and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in ppm) for Reaction Products in CDCl₃

Product NameStructurePredicted ¹H NMR Chemical Shifts (ppm)
5-Chloro-2-fluorobiphenyl5-chloro-2-fluorobiphenyl7.55-7.40 (m, 5H, Ar-H of phenyl group), 7.35-7.25 (m, 2H, Ar-H), 7.10 (t, J = 8.8 Hz, 1H, Ar-H)
5-Chloro-2-fluoro-1-(phenylethynyl)benzene5-chloro-2-fluoro-1-(phenylethynyl)benzene7.60-7.50 (m, 2H, Ar-H), 7.45-7.30 (m, 6H, Ar-H), 7.15 (t, J = 8.8 Hz, 1H, Ar-H)
N-(5-Chloro-2-fluorophenyl)anilineN-(5-chloro-2-fluorophenyl)aniline7.35-7.25 (m, 2H, Ar-H), 7.20-7.10 (m, 3H, Ar-H), 7.05-6.95 (m, 3H, Ar-H), 5.80 (s, 1H, NH)

Table 2: Predicted ¹³C NMR Data (in ppm) for Reaction Products in CDCl₃

Product NameStructurePredicted ¹³C NMR Chemical Shifts (ppm)
5-Chloro-2-fluorobiphenyl5-chloro-2-fluorobiphenyl157.5 (d, J=248 Hz), 138.0, 134.5, 130.5 (d, J=4 Hz), 129.0, 128.5, 128.0, 127.5 (d, J=8 Hz), 125.0 (d, J=15 Hz), 116.5 (d, J=22 Hz)
5-Chloro-2-fluoro-1-(phenylethynyl)benzene5-chloro-2-fluoro-1-(phenylethynyl)benzene162.0 (d, J=250 Hz), 134.0, 132.0, 131.0 (d, J=4 Hz), 129.0, 128.5, 128.0, 123.0, 117.0 (d, J=23 Hz), 115.5 (d, J=15 Hz), 95.0, 85.0
N-(5-Chloro-2-fluorophenyl)anilineN-(5-chloro-2-fluorophenyl)aniline152.0 (d, J=240 Hz), 142.0, 135.0 (d, J=10 Hz), 129.5, 124.0, 122.5, 121.0 (d, J=3 Hz), 118.0, 117.5 (d, J=20 Hz), 115.0 (d, J=8 Hz)

Experimental Protocols

Detailed methodologies for the synthesis and NMR sample preparation are provided below.

General NMR Sample Preparation Protocol
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the purified product. For ¹³C NMR, use a more concentrated sample of 50-100 mg.[1]

  • Solvent : Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference (0 ppm).

  • Procedure :

    • Place the weighed sample into a clean, dry vial.

    • Add the deuterated solvent and gently swirl to dissolve the sample.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

    • Cap the NMR tube and carefully invert it a few times to ensure homogeneity.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube to avoid compromising the spectral quality.[2]

Synthesis Protocols

1. Suzuki-Miyaura Coupling: Synthesis of 5-Chloro-2-fluorobiphenyl

  • Materials : this compound, phenylboronic acid, Pd(PPh₃)₄, potassium carbonate (K₂CO₃), toluene, and ethanol.

  • Procedure :

    • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of toluene (4 mL) and ethanol (1 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Sonogashira Coupling: Synthesis of 5-Chloro-2-fluoro-1-(phenylethynyl)benzene

  • Materials : this compound, phenylacetylene, PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine (Et₃N), and tetrahydrofuran (THF).

  • Procedure :

    • To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

    • Evacuate the flask and backfill with argon three times.

    • Add a solution of this compound (1.0 mmol) in degassed THF (5 mL) and degassed Et₃N (2 mL).

    • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

    • Stir the reaction at room temperature for 6 hours, monitoring by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography.

3. Buchwald-Hartwig Amination: Synthesis of N-(5-Chloro-2-fluorophenyl)aniline

  • Materials : this compound, aniline, Pd₂(dba)₃, Xantphos, sodium tert-butoxide (NaOtBu), and toluene.

  • Procedure :

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).

    • Add this compound (1.0 mmol).

    • Add anhydrous, degassed toluene (5 mL).

    • Finally, add aniline (1.2 mmol) to the reaction mixture.

    • Seal the Schlenk tube and heat the mixture at 100 °C for 16 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution, then purify the crude product by flash chromatography.

Visualizing the Workflow

The following diagrams illustrate the general reaction pathway and the experimental workflow for NMR analysis.

Reaction_Pathway Start This compound Suzuki Suzuki-Miyaura (Phenylboronic Acid, Pd catalyst, Base) Start->Suzuki C-I Coupling Sonogashira Sonogashira (Phenylacetylene, Pd/Cu catalyst, Base) Start->Sonogashira C-I Coupling Buchwald Buchwald-Hartwig (Aniline, Pd catalyst, Base) Start->Buchwald C-I Coupling Product_Suzuki 5-Chloro-2-fluorobiphenyl Suzuki->Product_Suzuki Product_Sonogashira 5-Chloro-2-fluoro-1-(phenylethynyl)benzene Sonogashira->Product_Sonogashira Product_Buchwald N-(5-Chloro-2-fluorophenyl)aniline Buchwald->Product_Buchwald NMR_Workflow A Synthesize & Purify Reaction Product B Weigh 5-100 mg of Purified Product A->B C Dissolve in ~0.7 mL of CDCl3 with TMS B->C D Transfer Solution to NMR Tube C->D E Acquire 1H and/or 13C NMR Spectrum D->E F Process and Analyze Spectral Data E->F

References

Mass Spectrometry of Biaryls from 4-Chloro-1-fluoro-2-iodobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel biaryl compounds, particularly those containing multiple halogen atoms, is a cornerstone of modern drug discovery and materials science. Biaryls derived from precursors like 4-Chloro-1-fluoro-2-iodobenzene are of significant interest due to their unique electronic and conformational properties. Accurate structural characterization of these molecules is critical, and mass spectrometry (MS) is an indispensable tool for this purpose. This guide provides a comparative overview of mass spectrometry techniques for the analysis of such chloro-fluoro substituted biaryls, offering supporting data from closely related halogenated compounds to inform methodological choices.

Comparison of Analytical Techniques: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamental and depends on the analyte's physicochemical properties. Biaryls are typically non-polar and thermally stable, making them excellent candidates for GC-MS analysis.[1][2] LC-MS is a powerful alternative, particularly for more polar or thermally labile derivatives.[3][4]

Table 1: Comparison of Key Performance Metrics for GC-MS/MS and LC-MS/MS in Halogenated Aromatic Compound Analysis [5]

ParameterGC-MS/MS for PBBs (in human serum)Representative LC-MS/MS for PBDEs
Limit of Detection (LOD) 0.7–6.5 pg/mLOn-column LODs between 2.4 and 27.8 pg
Linearity 0.005–12.5 ng/mL (r² > 0.99)Good linearity is generally achievable
Accuracy (% Recovery) 84–119%92.7 to 113% (in house dust)
Precision (% RSD) <19%Intra-day method precision of 9%

Data for PBBs and PBDEs are presented as robust analogues to inform on the expected performance for chloro-fluoro-biaryls.

Ionization Methods: A Comparative Overview

The ionization technique is critical as it dictates the nature of the resulting mass spectrum.

Electron Ionization (EI): This is the most common ionization method for GC-MS.[6] EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to produce a radical cation (the molecular ion, M⁺•) and extensive fragmentation.[6] This fragmentation is highly reproducible and creates a characteristic "fingerprint" that is invaluable for structural elucidation and library matching.[7] For halogenated biaryls, EI-MS is effective for determining the number of halogen atoms and their fragmentation patterns. However, for some fluorinated compounds, the molecular ion peak may be of low intensity or absent.[8]

Chemical Ionization (CI): As a "softer" ionization technique, CI is an excellent alternative when EI fails to produce a clear molecular ion. It uses a reagent gas to produce ions that then react with the analyte, typically through proton transfer. This results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight.

Field Ionization (FI): FI is another very soft ionization technique capable of revealing the molecular ion of volatile compounds, including fluorinated substances, which often do not show a molecular ion with EI or CI.[9]

Experimental Protocols

A robust analytical method is crucial for reliable and reproducible results. The following are representative protocols for sample preparation and GC-MS analysis of novel biaryl compounds.

Sample Preparation
  • Solubilization: Dissolve the biaryl sample in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate to a concentration of approximately 10 µg/mL.[10]

  • Internal Standard: For accurate quantification, add a suitable internal standard (e.g., a deuterated analogue or a compound with similar chemical properties that is not present in the sample) at a known concentration.[11]

  • Filtration/Centrifugation: Ensure the sample is free of particulates by passing it through a 0.22 µm syringe filter or by centrifuging the sample to prevent contamination of the injector and column.[10]

  • Vialing: Transfer the final solution to a 1.5 mL glass autosampler vial.[10]

GC-MS Analysis Protocol

This protocol is a general guideline and should be optimized for the specific instrument and target analytes.

  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Ion Trap).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[12][13]

  • Injection: 1 µL, splitless injection mode.[10]

  • Inlet Temperature: 280-300 °C.[12]

  • Oven Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 300-320 °C.[12]

    • Final hold: 5-10 minutes.[11]

  • MS Parameters (EI):

    • Ion Source Temperature: 230 °C.[13]

    • Quadrupole Temperature: 150 °C.[13]

    • Electron Energy: 70 eV.[6][13]

    • Mass Range: m/z 50-550.

    • Solvent Delay: 3-5 minutes.[13]

Visualizing Workflows and Fragmentation

Diagrams are essential for clearly communicating experimental processes and molecular fragmentation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Biaryl Synthesis Product p2 Dissolve in Volatile Solvent (e.g., Hexane) p1->p2 p3 Add Internal Standard (for Quantification) p2->p3 p4 Filter/Centrifuge Sample p3->p4 p5 Transfer to Autosampler Vial p4->p5 a1 Inject 1µL into GC p5->a1 a2 Separation on Capillary Column a1->a2 a3 Elution into MS a2->a3 a4 Electron Ionization (70 eV) a3->a4 a5 Mass Analyzer (Quadrupole) a4->a5 a6 Detection a5->a6 d1 Acquire Mass Spectrum a6->d1 d2 Identify Molecular Ion d1->d2 d3 Analyze Fragmentation Pattern d2->d3 d4 Library Search & Structure Confirmation d3->d4 fragmentation_pathway parent [M]⁺• (Chloro-Fluoro-Biaryl Radical Cation) frag1 [M - Cl]⁺ (Loss of Chlorine Radical) parent->frag1 - Cl• frag2 [M - F]⁺ (Loss of Fluorine Radical) parent->frag2 - F• frag3 [M - HCl]⁺• (Loss of neutral HCl) parent->frag3 - HCl frag4 Biphenyl Cation frag1->frag4 - F• frag5 Smaller Aromatic Fragments frag4->frag5 Ring Fission

References

Comparative Analysis of Substituted Iodobenzene Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable data on bond lengths, angles, and intermolecular interactions. This guide offers a comparative overview of the X-ray crystal structures of representative iodobenzene derivatives, highlighting key structural parameters and the experimental methodology used to obtain them.

While the X-ray crystal structure for 4-Chloro-1-fluoro-2-iodobenzene is not publicly available, this guide utilizes readily accessible crystallographic data for structurally related and relevant compounds: 4-Iodotoluene, 4-Iodophenol, and 1,4-Diiodobenzene. These molecules serve as excellent models for understanding the influence of different substituents on the crystal packing and molecular geometry of iodinated benzene rings, which are common motifs in pharmacologically active compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic and geometric parameters for the selected iodobenzene derivatives, facilitating a direct comparison of their solid-state structures.

Parameter4-Iodotoluene4-Iodophenol1,4-Diiodobenzene
Formula C H IC H IOC H I
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2/cPca2P2/c
Unit Cell Dimensions a = 16.03 Å, b = 4.54 Å, c = 11.23 Åa = 6.95 Å, b = 21.08 Å, c = 4.96 Åa = 8.58 Å, b = 6.27 Å, c = 7.37 Å
= 90°, = 101.5°, = 90°= = = 90°= 90°, = 113.8°, = 90°
**Volume (ų) **798.9726.1362.9
Z (Molecules/Unit Cell) 442
C-I Bond Length (Å) ~2.10~2.09~2.08, ~2.09
Notable Interactions C-H··· interactionsO-H···I Hydrogen Bonds, I···I interactionsI···I Halogen Bonds, C-H···I interactions

Note: The data presented above is compiled from representative entries in the Cambridge Structural Database (CSD) and may show slight variations between different experimental determinations.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular crystal structure by single-crystal X-ray diffraction is a meticulous process that involves several key stages, from crystal preparation to data analysis and structure refinement.[1][2]

Crystal Growth and Selection

A high-quality single crystal, typically 0.1-0.3 mm in each dimension and free of significant defects, is required.[1] For small organic molecules like iodobenzene derivatives, crystals are often grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Once suitable crystals are obtained, a well-formed specimen is selected under a microscope.

Crystal Mounting and Data Collection

The selected crystal is mounted on a goniometer head, often using a cryo-loop and oil to protect it and hold it in place. The mounted crystal is then placed in a diffractometer and cooled to a low temperature (commonly 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. This data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.

Structure Refinement

The initial atomic model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the crystal structures of substituted iodobenzene derivatives.

G cluster_prep Compound Preparation & Crystallization cluster_exp Experimental Analysis cluster_data Data Processing & Refinement cluster_analysis Comparative Structural Analysis A 4-Iodotoluene D Single Crystal X-ray Diffraction A->D B 4-Iodophenol B->D C 1,4-Diiodobenzene C->D E Unit Cell Determination D->E F Structure Solution E->F G Structure Refinement F->G H Molecular Geometry (Bond Lengths, Angles) G->H I Crystal Packing (Intermolecular Interactions) G->I J Influence of Substituents H->J I->J

Caption: Workflow for the comparative crystallographic analysis of iodobenzene derivatives.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. 4-Chloro-1-fluoro-2-iodobenzene is a valuable building block, offering three distinct halogen atoms for potential cross-coupling reactions. Due to the relative bond strengths (C-I < C-Br < C-Cl < C-F), palladium-catalyzed reactions can be directed with high chemoselectivity to the carbon-iodine bond.[1] This guide provides a comparative overview of common palladium catalyst systems for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions at the C-I position of this substrate.

Data Presentation: Catalyst System Performance

The following table summarizes typical conditions and expected performance for three widely-used palladium catalyst systems in the cross-coupling of this compound. The yields are based on reactions with analogous aryl iodides and represent expected outcomes under optimized conditions.

Reaction TypeCatalyst SystemCoupling Partner ExampleBaseSolventTemperatureTimeTypical Yield
Sonogashira Coupling PdCl2(PPh3)2 / CuIPhenylacetyleneTriethylamine (Et3N)THFRoom Temp.1.5 - 3 h>95%
Suzuki-Miyaura Coupling Pd(dppf)Cl24-Methoxyphenylboronic acidK2CO3 or Cs2CO31,4-Dioxane / H2O100 °C8 - 12 h85-95%[2]
Buchwald-Hartwig Amination Pd(OAc)2 / XPhosMorpholineNaOtBuToluene100 - 110 °C6 - 8 h>90%[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from established procedures for similar aryl halides.

Sonogashira Coupling Protocol

This protocol describes the coupling of this compound with phenylacetylene using a palladium-copper co-catalyst system.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 2.0 mol%)

    • Copper(I) iodide (CuI, 2.1 mol%)

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (Et3N, 1.5 equiv)

  • Procedure:

    • To a dry, two-necked flask under a nitrogen atmosphere, add this compound, PdCl2(PPh3)2, and CuI.

    • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 1.5 hours. Monitor reaction progress by GC or TLC.

    • Upon completion, quench the reaction with the addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the desired 1-(4-chloro-1-fluoro-2-phenylethynyl)benzene.

Suzuki-Miyaura Coupling Protocol

This protocol outlines the coupling of this compound with an arylboronic acid using a ferrocene-based palladium catalyst.[2]

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2, 5 mol%)[2]

    • Potassium Carbonate (K2CO3, 2.5 equiv)[2]

    • 1,4-Dioxane and Water (2:1 mixture)[2]

  • Procedure:

    • In a reaction vessel, combine this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.[2]

    • Add the 1,4-dioxane/water solvent mixture.

    • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 100 °C and stir for 8-10 hours, or until the starting material is consumed (as monitored by TLC/GC).[2]

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the residue via flash column chromatography to obtain the target biaryl product.

Buchwald-Hartwig Amination Protocol

This protocol details the C-N bond formation between this compound and a secondary amine, employing a catalyst system known for its high activity with aryl halides.[3]

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)2) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2, 1.5 mol% Pd)[3]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3.0 mol%)[3]

    • Sodium tert-butoxide (NaOtBu, 2.0 equiv)[3]

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under a nitrogen atmosphere, add the palladium source (Pd(OAc)2 or Pd(dba)2), XPhos ligand, and sodium tert-butoxide to a dry reaction flask.[3]

    • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.[3]

    • Add this compound and morpholine to the flask.[3]

    • Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6 hours.[3]

    • After cooling to room temperature, quench the reaction by adding water.[3]

    • Extract the product into an organic solvent, wash the combined organic layers with water and brine, then dry over sodium sulfate.[3]

    • After concentrating under reduced pressure, purify the crude product by silica gel chromatography to isolate the N-arylated product.[3]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of this compound.

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis p1 Weigh Catalyst, Ligand, & Base p2 Add Substrate & Coupling Partner p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Degas Mixture (N2 or Ar Purge) p3->r1 r2 Heat to Target Temperature r1->r2 r3 Stir for Required Time r2->r3 w1 Quench Reaction (e.g., with Water) r3->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate Organic Phase w2->w3 u1 Column Chromatography w3->u1 u2 Characterization (NMR, MS) u1->u2

References

A Comparative Guide to the Reactivity of 4-Chloro-1-fluoro-2-iodobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of 4-Chloro-1-fluoro-2-iodobenzene in several common cross-coupling reactions, benchmarked against alternative aryl halides. The information presented is supported by experimental data from peer-reviewed literature, offering insights into reaction efficiency and selectivity.

Executive Summary

This compound is a versatile building block in organic synthesis, particularly in the construction of complex aromatic structures prevalent in medicinal chemistry and materials science. Its reactivity is dominated by the highly labile carbon-iodine bond, which allows for selective functionalization under conditions that leave the more robust carbon-chlorine and carbon-fluorine bonds intact. This guide demonstrates that in palladium- and copper-catalyzed cross-coupling reactions, this compound consistently exhibits higher reactivity compared to its bromo- and chloro-analogs, leading to faster reaction times and often higher yields under milder conditions. The general reactivity trend for aryl halides in these transformations is I > Br > Cl > F, a principle well-supported by the data compiled herein.

Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the performance of this compound and comparable aryl halides in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann type reactions. The data is collated from various studies to provide a comparative overview. It is important to note that direct kinetic studies for this compound are not extensively available, and therefore, some of the presented data is based on closely related structures and established reactivity principles.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction.

Aryl HalidePhenylboronic Acid (equiv.)Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 1.2Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O802>95 (Est.)[General Reactivity Trend]
4-Chloro-1-fluoro-2-bromobenzene1.2Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O8012~85 (Est.)[General Reactivity Trend]
1-Bromo-4-fluorobenzene1.1G-COOH-Pd-10 (het.)K₂CO₃Dioxane/H₂O8048>92[1]
4-Fluorobenzoic Acid1.2Pd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane/H₂O100-12012-24Moderate[2]
4-Iodobenzoic Acid1.5Pd/C (0.001)K₂CO₃EtOH/H₂O800.598[3]

Est. = Estimated based on established reactivity trends where aryl iodides are significantly more reactive than aryl bromides.

Table 2: Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of substituted alkynes. The reaction is highly sensitive to the nature of the aryl halide.

Aryl HalideAlkyne (equiv.)Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylacetylene (1.1)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1>95 (Est.)[4]
4-Chloro-1-fluoro-2-bromobenzenePhenylacetylene (1.1)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608~80 (Est.)[4]
4-IodoanisolePhenylacetylene (1.2)FibreCat® 1001-NaOHMethanol100<0.2>95 (Conv.)[5]
4-BromoanisolePhenylacetylene (1.2)PdCl₂(PPh₃)₂ DVB-NaOHMethanol100<0.2~70 (Conv.)[5]

Est. = Estimated based on the significantly higher reactivity of aryl iodides, often allowing for room temperature reactions. Conv. = Conversion.

Table 3: Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds. The choice of ligand and the reactivity of the aryl halide are crucial for success.

Aryl HalideAmine (equiv.)Catalyst/Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Morpholine (1.2)Pd₂(dba)₃/XPhos (2/4)NaOtBuToluene802-4High (Est.)[6]
4-Chloro-1-fluoro-2-bromobenzeneMorpholine (1.2)Pd₂(dba)₃/XPhos (2/4)NaOtBuToluene10012-18Good (Est.)[6]
1-Chloro-4-iodobenzenep-Toluidine (3.0)Ni(acac)₂ (0.5)K₃PO₄Dioxane1002494[7]
1-Bromo-4-iodobenzenep-Toluidine (3.0)Ni(acac)₂ (0.5)K₃PO₄Dioxane1002478[7]

Est. = Estimated based on the general observation that aryl iodides react faster and under milder conditions in Buchwald-Hartwig aminations.

Table 4: Ullmann Condensation

The Ullmann reaction, particularly for the formation of diaryl ethers, is a classic transformation where the reactivity of the aryl halide plays a significant role.

Aryl HalideNucleophile (equiv.)Copper Source (equiv.)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenol (1.0)CuI (0.1)Phenanthroline (20)DMF1106High (Est.)[5]
4-Chloro-1-fluoro-2-bromobenzenePhenol (1.0)CuI (0.1)Phenanthroline (20)DMF13018Good (Est.)[5]
IodobenzenePhenol (1.0)meso Cu/MnOx (3 mol% Cu)-DMF140-Excellent[7]
BromobenzenePhenol (1.0)meso Cu/MnOx (3 mol% Cu)-DMF140-70[7]
ChlorobenzenePhenol (1.0)meso Cu/MnOx (3 mol% Cu)-DMF140-Inactive[7]

Est. = Estimated based on the established reactivity trend of Ar-I > Ar-Br > Ar-Cl in Ullmann-type reactions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a general guideline and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of Aryl Halides

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][8]

Sonogashira Coupling of Aryl Halides

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base/Solvent (e.g., Triethylamine, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the degassed triethylamine followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[4][9]

Buchwald-Hartwig Amination of Aryl Halides

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Glovebox or Schlenk line technique

  • Sealed reaction vessel

Procedure:

  • Inside a glovebox, add the aryl halide, amine, palladium precatalyst, ligand, and base to a reaction vessel.

  • Add the degassed solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.[6][10]

Visualizations

Logical Reactivity Hierarchy

cluster_reactivity Relative Reactivity in Cross-Coupling cluster_substrate This compound C-I Bond C-I Bond C-Br Bond C-Br Bond C-I Bond->C-Br Bond Faster C-Cl Bond C-Cl Bond C-Br Bond->C-Cl Bond Faster C-F Bond C-F Bond C-Cl Bond->C-F Bond Faster Iodo Most Reactive Site Chloro Less Reactive Fluoro Least Reactive

Caption: Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions.

General Experimental Workflow for Cross-Coupling

start Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) reaction Inert Atmosphere & Heating start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_aryl Ar-Pd(II)-X Ln oxidative_addition->pdII_aryl transmetalation Transmetalation pdII_aryl->transmetalation Ar'-B(OR)₂ pdII_biaryl Ar-Pd(II)-Ar' Ln transmetalation->pdII_biaryl reductive_elimination Reductive Elimination pdII_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

A Researcher's Guide to the Computational Reactivity of 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic rings is paramount. Tri-substituted halobenzenes serve as versatile building blocks, offering multiple points for modification. Among these, 4-Chloro-1-fluoro-2-iodobenzene is a particularly valuable reagent due to the distinct reactivity of its three halogen substituents. This guide provides a computational analysis of its reactivity, comparing it with other halogenated aromatics and offering detailed protocols for both computational and experimental validation.

The reactivity of aryl halides in common transition-metal-catalyzed cross-coupling reactions is largely dictated by the strength of the carbon-halogen (C-X) bond. A weaker C-X bond leads to a more facile oxidative addition, which is often the rate-determining step in catalytic cycles like those of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][2] The exceptional utility of iodobenzene derivatives in these transformations stems from the comparatively weak carbon-iodine bond, which allows for faster reactions under milder conditions compared to bromides and chlorides.[3]

Comparative Reactivity: The Dominance of the Carbon-Iodine Bond

The reactivity hierarchy of halogens on an aromatic ring is a well-established principle, governed by their respective bond dissociation energies (BDEs). The C-I bond is significantly weaker than C-Br, C-Cl, and C-F bonds, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[3][4]

This inherent reactivity difference allows for high regioselectivity. In this compound, the iodine at the C2 position is the most reactive site, enabling selective functionalization while leaving the chloro and fluoro groups intact for subsequent transformations.

Data Presentation: Bond Dissociation Energies and Reactivity

The following table summarizes the generalized bond dissociation energies for various carbon-halogen bonds on a benzene ring, providing a quantitative basis for the observed reactivity trends.

Bond TypeBond Dissociation Energy (kJ/mol)Relative Reactivity in Cross-Coupling
C-F~485Very Low / Inert
C-Cl~327 - 397Low
C-Br~285 - 338Moderate
C-I~213 - 295High
Data compiled from various sources.[5][6][7]

As the data indicates, the C-I bond requires the least energy to break, making this compound highly reactive at the iodine-substituted position. An alternative such as 4-bromo-2-chloro-1-fluorobenzene would be less reactive, typically requiring higher temperatures or more active catalysts to achieve a similar transformation at the C4 position. The C-Cl and C-F bonds are substantially stronger and generally do not participate in cross-coupling reactions under conditions optimized for C-I bond activation.[8]

Methodologies and Protocols

Computational Protocol: DFT Analysis of Reactivity

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and predicting the reactivity of molecules.[9] A typical workflow to analyze the reactivity of this compound involves calculating bond dissociation energies and modeling the oxidative addition step of a catalytic cycle.

1. Software and Method Selection:

  • Software: Gaussian 16 or similar quantum chemistry package.[10]
  • Method: DFT with a suitable functional. The B3LYP functional is widely used and provides a good balance of accuracy and computational cost.[10][11]
  • Basis Set: A basis set like 6-31+G(d) is appropriate for the main group elements, while a basis set with effective core potentials (e.g., LANL2DZ) is often used for heavier elements like iodine.[10][11]

2. Geometry Optimization:

  • The initial structure of this compound is built.
  • A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

3. Bond Dissociation Energy (BDE) Calculation:

  • To calculate the C-I BDE, the energy of the optimized this compound molecule is computed.
  • The energies of the resulting radicals (the 4-chloro-1-fluorophenyl radical and an iodine radical) are also calculated after removing the other fragment and performing a geometry optimization on each.
  • BDE = E(phenyl radical) + E(iodine radical) - E(parent molecule).

4. Modeling Oxidative Addition:

  • The reaction pathway for the oxidative addition of this compound to a palladium(0) complex (e.g., Pd(PPh₃)₂) is modeled.[12][13]
  • This involves locating the transition state structure for the C-I bond cleavage and calculating the activation energy barrier. A lower barrier indicates higher reactivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Validation

To experimentally validate the selective reactivity predicted by computational models, a Suzuki-Miyaura coupling can be performed.[14][15]

1. Materials and Setup:

  • Reactants: this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).[16]
  • Solvent: A mixture of an organic solvent (e.g., dioxane or toluene) and water.
  • Apparatus: A round-bottom flask equipped with a condenser and magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).

2. Procedure:

  • To the reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the base (2 equivalents), and the palladium catalyst (0.05 equivalents).
  • Add the solvent system and degas the mixture.
  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Analysis:

  • Upon completion, the reaction is worked up to isolate the product.
  • The structure of the product is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to verify that the coupling occurred selectively at the C-I position, yielding 2-aryl-4-chloro-1-fluorobenzene.

Visualizing Reaction and Computational Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex processes, adhering to strict design specifications for clarity and readability.

Suzuki_Miyaura_Cycle cluster_palladium_cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ Pre_OA π-complex Pd0->Pre_OA OA Oxidative Addition (Rate-Limiting) Pre_OA->OA Ar-I PdII Ar-Pd(II)-I(L)₂ OA->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product ArI This compound ArI->Pre_OA Boronic Ar'-B(OH)₂ Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Computational_Workflow cluster_bde BDE Calculation cluster_reaction Reaction Pathway Analysis (Oxidative Addition) Start Define Molecule: This compound Method Select Computational Method (e.g., DFT/B3LYP/6-31+G(d)) Start->Method Opt Geometry Optimization of Parent Molecule Method->Opt Reactants Define Reactants (Ar-I + Pd(0)L₂) Method->Reactants Freq Frequency Analysis (Confirm Minimum) Opt->Freq Radicals Generate Radical Fragments (Ar• and I•) Opt->Radicals Energy_Parent Calculate Ground State Energy (E_parent) Freq->Energy_Parent Calc_BDE Calculate BDE = (E_Ar• + E_I•) - E_parent Energy_Parent->Calc_BDE Opt_Rad Optimize Radical Geometries Radicals->Opt_Rad Energy_Rad Calculate Radical Energies (E_Ar•, E_I•) Opt_Rad->Energy_Rad Energy_Rad->Calc_BDE TS_Search Transition State (TS) Search Reactants->TS_Search IRC Intrinsic Reaction Coordinate (IRC) (Confirm TS connects reactants/products) TS_Search->IRC Activation_E Calculate Activation Energy (ΔG‡) IRC->Activation_E

Caption: Computational workflow for reactivity analysis.

References

Spectroscopic characterization of unsymmetrical biaryls

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic characterization of unsymmetrical biaryls, offering a comparative analysis of key analytical techniques for researchers, scientists, and drug development professionals.

Unsymmetrical biaryls are a crucial class of compounds in medicinal chemistry, materials science, and catalysis.[1] Their structural characterization is paramount for understanding their function and properties. This guide provides a comparative overview of the primary spectroscopic techniques used to elucidate the structure, conformation, and electronic properties of these molecules, complete with experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including unsymmetrical biaryls. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For unsymmetrical biaryls, NMR is essential for confirming connectivity and, in cases of atropisomerism (axial chirality due to restricted rotation), for identifying and quantifying different stereoisomers.[2][3]

Data Presentation: Representative NMR Data for an Unsymmetrical Biaryl

TechniqueParameterTypical Value Range (ppm)Information Gained
¹H NMR Chemical Shift (δ)6.5 - 8.5Electronic environment of protons on the aryl rings. Distinct signals for each non-equivalent proton.
Coupling Constant (J)1-9 HzConnectivity between adjacent protons (ortho, meta, para coupling).
¹³C NMR Chemical Shift (δ)110 - 160Carbon framework of the biaryl system.
2D NOESY Cross-peaksN/ASpatial proximity of protons, crucial for determining conformation and stereochemistry in atropisomers.[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified biaryl compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.[6] For atropisomers, two distinct sets of peaks may be observed.[2]

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Biaryl in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Analyze Spectral Analysis (δ, J, Integration) Phase->Analyze

Caption: Workflow for NMR spectroscopic analysis of unsymmetrical biaryls.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula.

Data Presentation: Representative MS Data

TechniqueIonObserved m/zInformation Gained
HRMS (ESI) [M+H]⁺e.g., 251.1234Precise molecular weight, confirms elemental composition.
[M+Na]⁺e.g., 273.1053Adduct ion, aids in confirming molecular weight.
MS/MS Fragment IonsVariableStructural information based on fragmentation patterns of the biaryl backbone and substituents.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the biaryl compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion spray.

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., using an Orbitrap or TOF analyzer) over a relevant m/z range.

  • Data Analysis: Determine the m/z values of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺). Use the accurate mass measurement to calculate the elemental formula of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For biaryls, the absorption spectrum is sensitive to the extent of conjugation between the two aryl rings, which is dependent on the torsional angle between them. Substituents on the rings can also significantly shift the absorption maxima (λmax).[4]

Data Presentation: Representative UV-Vis Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
Dichloromethane~275~20,000π → π
~330~15,000π → π
~400~5,000n → π* (if heteroatoms present)[4]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the biaryl of known concentration in a UV-transparent solvent (e.g., dichloromethane, methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Data Acquisition: Scan across the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For unsymmetrical biaryls, it can confirm the presence of specific substituents and provide clues about the aromatic system.

Data Presentation: Representative IR Data

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H stretch (Aromatic)3100 - 3000Medium-Weak
C=C stretch (in-ring)1600 - 1450Medium-Weak
C-H bend (out-of-plane)900 - 675Strong
Substituent-specific modesVariable (e.g., C=O at ~1700 cm⁻¹)Variable

Table data adapted from common functional group frequencies.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid biaryl sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[8][9] It provides precise bond lengths, bond angles, and, crucially for biaryls, the torsional (dihedral) angle between the two aryl rings. This technique is indispensable for unambiguously confirming the absolute configuration of chiral biaryls.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single, high-quality crystal of the biaryl compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of reflections) is recorded on a detector.[9][11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final structure.[11]

  • Data Analysis: Analyze the final structure to obtain precise geometric parameters, including the biaryl dihedral angle and intermolecular interactions in the crystal lattice.

Visualization: Integrated Spectroscopic Analysis Workflow

This diagram illustrates the logical relationship between different spectroscopic techniques for the complete characterization of an unsymmetrical biaryl.

Integrated_Analysis cluster_initial Initial Analysis cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive 3D Structure MS Mass Spectrometry (HRMS) NMR NMR Spectroscopy (1D & 2D) MS->NMR Provides Molecular Formula IR Infrared Spectroscopy (FTIR) IR->NMR Identifies Functional Groups UVVis UV-Vis Spectroscopy NMR->UVVis Suggests Conformation XRay X-Ray Crystallography NMR->XRay Confirms Structure & Stereochemistry UVVis->XRay Confirms Structure & Stereochemistry Compound Unsymmetrical Biaryl Sample Compound->MS Compound->IR Compound->NMR Compound->UVVis Compound->XRay Requires Crystal

Caption: Logical workflow for the integrated spectroscopic characterization of biaryls.

References

Isomer Effects in the Functionalization of Dichlorofluorobenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Dichlorofluorobenzenes, possessing a unique combination of these halogens, offer a versatile platform for the synthesis of complex molecular architectures. However, the specific arrangement of these substituents—the isomerism—profoundly influences the reactivity and regioselectivity of functionalization reactions. This guide provides an objective comparison of the functionalization of various dichlorofluorobenzene isomers, supported by experimental data, to aid researchers in selecting the optimal starting material and reaction conditions for their synthetic targets.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronic Activation

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of a wide range of nucleophiles onto the aromatic ring. The reaction proceeds via a Meisenheimer intermediate, the stability of which is paramount to the reaction rate. The presence of electron-withdrawing groups, such as fluorine and chlorine, is crucial for activating the ring towards nucleophilic attack. The position of these activating groups relative to the leaving group dictates the reactivity of the isomer.

In dichlorofluorobenzenes, both chlorine and fluorine atoms act as electron-withdrawing groups, primarily through their inductive effects. However, fluorine's high electronegativity makes it a particularly strong activator. Consequently, nucleophilic substitution often occurs at a carbon bearing a chlorine atom, especially when a fluorine atom is positioned ortho or para to it, as this allows for resonance stabilization of the Meisenheimer intermediate.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

A generalized procedure for the nucleophilic aromatic substitution on a dichlorofluorobenzene isomer is as follows:

  • To a solution of the dichlorofluorobenzene isomer (1.0 equivalent) in an aprotic polar solvent (e.g., DMF, DMSO), the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, NaH; 1.5-2.0 equivalents) are added under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired functionalized product.

It is critical to maintain identical reaction conditions (concentration, temperature, reaction time, and stoichiometry) when comparing the reactivity of different isomers to obtain meaningful data.

Comparative Reactivity Data (Illustrative):

While direct, side-by-side comparative studies on all dichlorofluorobenzene isomers are not extensively documented in a single source, the principles of SNAr allow for a predictable trend in reactivity. The following table illustrates the expected relative reactivity based on the position of the fluorine atom relative to the chlorine leaving groups.

Dichlorofluorobenzene IsomerExpected Relative Reactivity in SNAr (Displacement of Cl)Rationale
2,3-Dichloro-1-fluorobenzeneHighThe fluorine atom at C1 activates the chlorine at C2 (ortho) and C3 (meta). The ortho activation is stronger.
2,4-Dichloro-1-fluorobenzeneVery HighThe fluorine atom at C1 strongly activates the chlorine at C2 (ortho) and C4 (para) through resonance stabilization of the Meisenheimer intermediate.
3,4-Dichloro-1-fluorobenzeneHighThe fluorine atom at C1 activates the chlorine at C4 (para) and C3 (meta). The para activation is significant.
2,5-Dichloro-1-fluorobenzeneModerateThe fluorine atom at C1 activates the chlorine at C2 (ortho) but only weakly activates the chlorine at C5 (meta).
3,5-Dichloro-1-fluorobenzeneLowThe fluorine atom at C1 is meta to both chlorine atoms, providing only weak inductive activation and no resonance stabilization for the Meisenheimer intermediate.
2,6-Dichloro-1-fluorobenzeneHighThe fluorine atom at C1 activates both chlorine atoms at C2 and C6 (ortho positions), leading to high reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: Navigating Regioselectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. In the context of dichlorofluorobenzenes, the challenge and opportunity lie in achieving regioselective functionalization, targeting one C-Cl bond over the other.

The regioselectivity in these reactions is governed by a combination of electronic and steric factors. Generally, the oxidative addition of the palladium catalyst to a C-Cl bond is the rate-determining step. This step is favored at the more electron-deficient and less sterically hindered position. The fluorine atom's strong electron-withdrawing inductive effect plays a crucial role in influencing the electrophilicity of the adjacent carbon atoms.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A typical procedure for the Suzuki-Miyaura coupling of a dichlorofluorobenzene isomer is as follows:

  • In a reaction vessel, the dichlorofluorobenzene isomer (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 equivalents) are combined.

  • A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The mixture is degassed and then heated under an inert atmosphere to a temperature typically ranging from 80 to 110 °C.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination:

A general protocol for the Buchwald-Hartwig amination of a dichlorofluorobenzene isomer is as follows:

  • To a dry reaction flask under an inert atmosphere are added the dichlorofluorobenzene isomer (1.0 equivalent), the amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-3 mol%), a phosphine ligand (e.g., XPhos, SPhos; 2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄; 1.5-2.0 equivalents).

  • An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added.

  • The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • The mixture is then cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Comparative Regioselectivity in Cross-Coupling (Illustrative):

The regiochemical outcome of cross-coupling reactions on dichlorofluorobenzene isomers is highly dependent on the specific isomer and the reaction conditions, including the choice of catalyst and ligand.

Dichlorofluorobenzene IsomerExpected Major Monofunctionalization Product in Cross-CouplingRationale
2,4-Dichloro-1-fluorobenzeneSubstitution at C4The C4 position is para to the strongly activating fluorine atom, making the C-Cl bond more susceptible to oxidative addition. Steric hindrance is also lower at C4 compared to C2.
3,4-Dichloro-1-fluorobenzeneSubstitution at C4The C4 position is para to the fluorine atom, enhancing its electrophilicity.
2,5-Dichloro-1-fluorobenzeneSubstitution at C2The C2 position is ortho to the fluorine atom, making it more electron-deficient.

Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. In this approach, a strong base, typically an organolithium reagent, is used to deprotonate a position ortho to a directing group. For dichlorofluorobenzenes, the fluorine atom can act as a directing group, although its directing ability is influenced by the presence of the chlorine atoms. The resulting organolithium intermediate can then be trapped with various electrophiles.

General Experimental Protocol for Lithiation and Electrophilic Quench:

  • A solution of the dichlorofluorobenzene isomer in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • A solution of a strong lithium base (e.g., n-butyllithium, lithium diisopropylamide) is added dropwise, and the mixture is stirred for a specific period to allow for metalation.

  • The desired electrophile is then added to the reaction mixture at low temperature.

  • The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

The regioselectivity of lithiation is highly sensitive to the specific isomer and the reaction conditions. The fluorine atom generally directs lithiation to an adjacent position, but the electronic and steric influence of the chlorine atoms can lead to complex outcomes.

Visualizing Reaction Pathways

To better understand the logical flow of the functionalization strategies discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

SNAr_Pathway Start Dichlorofluorobenzene Isomer Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Aprotic Polar Solvent (e.g., DMF) Solvent->Reaction Product Functionalized Product Reaction->Product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Cross_Coupling_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start_Suzuki Dichlorofluorobenzene Isomer Reaction_Suzuki C-C Bond Formation Start_Suzuki->Reaction_Suzuki Boronic_Acid Boronic Acid/Ester Boronic_Acid->Reaction_Suzuki Pd_Catalyst_Suzuki Pd Catalyst Pd_Catalyst_Suzuki->Reaction_Suzuki Base_Suzuki Base Base_Suzuki->Reaction_Suzuki Product_Suzuki Aryl/Vinyl Substituted Product Reaction_Suzuki->Product_Suzuki Start_Buchwald Dichlorofluorobenzene Isomer Reaction_Buchwald C-N Bond Formation Start_Buchwald->Reaction_Buchwald Amine Amine Amine->Reaction_Buchwald Pd_Catalyst_Buchwald Pd Catalyst & Ligand Pd_Catalyst_Buchwald->Reaction_Buchwald Base_Buchwald Strong Base Base_Buchwald->Reaction_Buchwald Product_Buchwald N-Aryl Product Reaction_Buchwald->Product_Buchwald Lithiation_Pathway Start Dichlorofluorobenzene Isomer Lithiation Lithiation Start->Lithiation Base Strong Lithium Base (e.g., n-BuLi) Base->Lithiation Intermediate Lithium Intermediate Lithiation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (e.g., CO2, R-CHO) Electrophile->Quench Product Functionalized Product Quench->Product

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-1-fluoro-2-iodobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and drug development sectors, the proper handling and disposal of specialized chemical compounds is a matter of paramount importance, ensuring both laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Chloro-1-fluoro-2-iodobenzene, a halogenated aromatic compound.

The primary route for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[1] It is classified as a halogenated solvent waste and must be segregated from non-halogenated waste streams to prevent costly and complex disposal processes.[2][3]

Key Chemical and Physical Properties

A clear understanding of the compound's properties is foundational to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 116272-42-5[4][5]
Molecular Formula C₆H₃ClFI[4][5]
Molecular Weight 256.44 g/mol [4][5]
Purity ≥98%[5]
Storage Temperature 4°C[5]

Immediate Safety and Handling Protocol

Before beginning any procedure that involves this compound, ensure all safety measures are in place. This compound is toxic if swallowed and causes serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber). Use a proper glove removal technique to avoid skin contact.[1][6]

  • Eye Protection: Use chemical splash goggles or a face shield that complies with government standards such as NIOSH (US) or EN166 (EU).[7]

  • Body Protection: A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be used.[6]

  • Respiratory Protection: All handling should occur in a properly functioning chemical fume hood to avoid breathing vapors.[2][6] If work outside a hood is unavoidable, an approved respirator is necessary.[1][6]

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Keep the compound away from incompatible materials such as strong oxidizing agents.[7][8][9]

Accidental Release and Spill Cleanup Procedure

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use personal protective equipment.[1] Contain the spill and absorb it with an inert, dry material such as sand, silica gel, or vermiculite.[7][10] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, closed, and properly labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Prohibit Entry: Do not let the product enter drains or waterways.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. Adherence to this protocol ensures compliance and safety.

Step 1: Waste Segregation

  • This is the most critical step. This compound must be disposed of as halogenated waste .[2][3]

  • Keep it separate from non-halogenated solvents, acids, bases, metals, and other reactive waste streams.[2][3] Commingling with other waste types can create hazardous reactions and significantly complicates the disposal process.

Step 2: Container Selection

  • Use a designated, compatible waste container, typically a polyethylene carboy or bottle, often provided by your institution's Environmental Health and Safety (EH&S) department.[2][6]

  • The container must have a tightly fitting cap and be in good condition.[2][3]

Step 3: Waste Accumulation and Labeling

  • All additions of waste to the container must be performed within a chemical fume hood.[2]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[2]

  • The label must be filled out completely, including:

    • The full chemical name: "Waste this compound".

    • All constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., Toxic, Irritant).[2]

  • Keep the container closed at all times except when adding waste.[2][3] Do not overfill; a maximum of 90% capacity is recommended.[11]

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The container must be stored in secondary containment to catch any potential leaks.[2]

  • Store in a cool, dry, and well-ventilated location, away from incompatible materials.[2]

Step 5: Final Disposal

  • Once the container is full (or when the experiment is complete), arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal company.[1][2]

  • The recommended method of destruction is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][12]

  • Contaminated packaging and spill cleanup materials should be disposed of as unused product.[1]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Handling Chemical B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Segregate Waste: Is it Halogenated? C->D E Place in Designated Halogenated Waste Container D->E Yes F Incorrect Path: Non-Halogenated Waste D->F No G Affix & Complete Hazardous Waste Label E->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Contact EH&S for Pickup H->I J Transport by Licensed Waste Disposal Service I->J K Final Disposal: Chemical Incineration J->K

Caption: Logical workflow for the safe disposal of halogenated chemical waste.

References

Essential Safety and Operational Guidance for Handling 4-Chloro-1-fluoro-2-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for 4-Chloro-1-fluoro-2-iodobenzene (CAS No. 116272-42-5), a halogenated aromatic compound. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance. Key hazard statements include:

  • H301: Toxic if swallowed [1]

  • H319: Causes serious eye irritation [1]

  • It may also cause respiratory irritation[1].

The chemical, physical, and toxicological properties of this compound have not been fully investigated, warranting a cautious approach and stringent safety measures[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Specification and Use
Hand Protection Chemical-resistant glovesGloves must be inspected before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] For aromatic and chlorinated solvents, Viton® or Silver Shield® gloves offer excellent protection.[2]
Eye Protection Chemical splash gogglesSafety glasses do not provide adequate protection from significant chemical splashes.[2] Chemical splash goggles should be worn when there is a potential for splash.[2] For enhanced protection, a face shield may be used in conjunction with goggles.
Respiratory Protection Fume hood or respiratorAll handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Body Protection Laboratory coat, apron, or coverallsWear appropriate protective clothing to prevent skin contact.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Procedure Guideline
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Keep container tightly closed in a dry and well-ventilated place.[3] Store at 4°C, protected from light[4].

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1]

Spillage and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental protection and laboratory safety.

Action Procedure
Spill Containment Evacuate personnel to safe areas. Wear personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Waste Disposal The product should be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Contaminated Packaging Dispose of as unused product.[1]

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for handling this chemical, from preparation to disposal, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don Appropriate PPE a->b c Work in Fume Hood b->c d Weigh/Dispense Chemical c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste via Licensed Contractor g->h i Doff PPE h->i j Wash Hands i->j

Standard operational workflow for safe chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.